3-Chloro-2-nitrobenzoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-nitrobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBNVUUCAFMGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chloro-2-nitrobenzoyl chloride CAS 19088-99-4 properties
Topic: 3-Chloro-2-nitrobenzoyl chloride (CAS 19088-99-4) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Strategic Building Block for Nitrogen Heterocycles and Kinase Inhibitors [1][2]
Executive Summary
This compound (CAS 19088-99-4) is a highly specialized electrophilic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2] Distinguished by its dense functionalization—an activating nitro group ortho to the acid chloride and a chlorine atom meta to the carbonyl—it serves as a "linchpin" molecule.[2] It allows for divergent synthetic pathways: rapid acylation of nucleophiles and subsequent nucleophilic aromatic substitution (SNAr) or reductive cyclization.[1][2] It is a critical precursor in the development of quinazolinone-based antimicrobials, kinase inhibitors, and agrochemicals.
Physicochemical Properties
The following data aggregates experimental values and calculated properties essential for process design and handling.
| Property | Value | Note |
| CAS Number | 19088-99-4 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₇H₃Cl₂NO₃ | |
| Molecular Weight | 220.01 g/mol | |
| Appearance | Yellow crystalline solid | Often appears as a fused solid or needles.[1][2][3][4] |
| Melting Point | 70–75 °C (Typical range) | Note: Commercial samples may vary; often low-melting.[1][2] |
| Boiling Point | ~290 °C (Predicted) | Decomposes before boiling at atm pressure.[1][2] |
| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols. |
| Stability | Moisture Sensitive | Hydrolyzes to 3-chloro-2-nitrobenzoic acid.[1][2] |
Synthesis & Manufacturing Protocols
Preparation from 3-Chloro-2-nitrobenzoic Acid
The standard laboratory and industrial synthesis involves the activation of the parent carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2] The thionyl chloride route is preferred for scale-up due to the formation of gaseous byproducts (SO₂, HCl), simplifying purification.
Protocol 1: Thionyl Chloride Activation
-
Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar line).
-
Reagents: Charge 3-chloro-2-nitrobenzoic acid (1.0 eq) and anhydrous toluene (5–10 volumes). Add Thionyl Chloride (1.5 eq) and a catalytic amount of DMF (0.05 eq).[1][2]
-
Reaction: Heat to reflux (approx. 80–110 °C) for 2–4 hours. Monitor gas evolution (HCl/SO₂).
-
Workup: Concentrate under reduced pressure to remove excess SOCl₂ and toluene.
-
Purification: The residue is typically used directly (crude purity >95%) or recrystallized from dry hexane/ligroin if high purity is required.[2]
Synthetic Workflow Diagram
The following diagram illustrates the conversion and subsequent downstream utility.
Figure 1: Synthesis of this compound via acid activation.
Reactivity Profile & Mechanistic Insights
Dual Electrophilic Centers
This molecule possesses two distinct electrophilic sites, allowing for regioselective functionalization :
-
Acyl Chloride (C1): Highly reactive (Hard Electrophile).[1][2] Reacts kinetically fast with amines, alcohols, and thiols at low temperatures (0 °C to RT).
-
C-Cl Bond (C3): Activated for SNAr (Soft Electrophile). The nitro group at C2 is ortho to the chlorine at C3.[1][2] This electronic arrangement significantly lowers the energy barrier for displacing the chlorine with nucleophiles, but typically requires elevated temperatures (>60 °C) or strong bases.
Expert Insight: In drug discovery, this duality allows for "one-pot" cascade reactions. For example, reacting with a primary amine at 0 °C yields the amide. Heating the same mixture (or adding a second nucleophile) can then displace the C3-chlorine, creating highly substituted scaffolds without isolating intermediates.
Cyclization to Quinazolinones
A primary application is the synthesis of quinazolin-4(3H)-ones , a privileged scaffold in medicinal chemistry (e.g., EGFR inhibitors).[1]
Mechanism:
-
Amidation: Reaction with an aniline derivative forms the amide.[1][2]
-
Reduction: The nitro group is reduced to an amine (Fe/HCl or H₂/Pd).[2]
-
Condensation: The newly formed amine attacks the amide carbonyl (or an added aldehyde/orthoester) to close the ring.[2]
Reactivity Map
Figure 2: Divergent reactivity pathways: Acylation (A), SNAr (B), and Cyclization (C).[4][5][6][7][8][9][10]
Applications in Drug Discovery
Quinazolinone Antimicrobials
The 3-chloro-2-nitro motif is a precursor to 7-chloro-quinazolin-4(3H)-one derivatives.[1][2] The chlorine atom at position 7 (derived from the 3-position of the starting material) modulates lipophilicity and metabolic stability, often enhancing potency against gram-positive bacteria (e.g., S. aureus).[1]
Covalent Inhibitors
The chloro-nitrobenzamide derivatives synthesized from this core are explored as covalent inhibitors .[1][2][11] The C3-chlorine, while stable under physiological conditions, can be displaced by active-site cysteines in specific enzymatic pockets when the nitro group is modified or when the scaffold binds tightly to a target protein.
Experimental Protocol: Synthesis of a Quinazolinone Precursor
Target: N-(4-fluorophenyl)-3-chloro-2-nitrobenzamide
-
Dissolution: Dissolve this compound (1.0 g, 4.5 mmol) in anhydrous DCM (15 mL) under nitrogen.
-
Addition: Cool to 0 °C. Add triethylamine (1.2 eq) followed by dropwise addition of 4-fluoroaniline (1.0 eq) in DCM.
-
Reaction: Stir at 0 °C for 30 mins, then warm to RT for 2 hours.
-
Workup: Quench with 1M HCl. Extract with DCM.[1][2] Wash organic layer with NaHCO₃ and Brine.[1][2] Dry over Na₂SO₄.[1][2]
-
Result: Yields the amide intermediate as a solid, ready for nitro-reduction.
Handling, Stability & Safety
Signal Word: DANGER
Storage Protocol:
-
Atmosphere: Store strictly under inert gas (Argon/Nitrogen).[1][2]
-
Temperature: 2–8 °C (Refrigerate) to prevent slow hydrolysis.
-
Container: Tightly sealed glass with Teflon-lined cap.[2] Avoid metal spatulas.
Self-Validating Safety Check: Before use, inspect the solid. If it appears white/powdery (acid formation) or emits a sharp vinegar-like odor (HCl release) before opening, the reagent has degraded.[1][2] A simple melting point check (Target: ~70–75 °C) confirms purity.
References
-
Organic Syntheses Procedure: p-Nitrobenzoyl Chloride. Organic Syntheses, Coll. Vol. 1, p.394 (1941). (Methodology adapted for isomer).[1][2]
-
Synthesis of Quinazolinone Derivatives. National Institutes of Health (PMC).
-
Reactions of acid chlorides with amines. Chemistry LibreTexts.
-
This compound Product Data. Fluorochem.
-
Quinazoline Synthesis Strategies. Organic Chemistry Portal.
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- 1. 3-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 101068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-4-nitrobenzoyl chloride | C7H3Cl2NO3 | CID 19077614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 19088-99-4|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Quinazolinone synthesis [organic-chemistry.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Nomenclature, Properties, and Handling of 3-Chloro-2-nitrobenzoyl chloride
Abstract
3-Chloro-2-nitrobenzoyl chloride is a pivotal chemical intermediate in the synthesis of pharmaceuticals and complex organic molecules. Its trifunctional nature—comprising an acyl chloride, a chloro substituent, and a nitro group—makes it a versatile building block. However, the nomenclature for this and similar chemical structures can be inconsistent across literature, patents, and commercial catalogs, leading to potential ambiguity in research and development. This guide provides a definitive resource for researchers, scientists, and drug development professionals, clarifying the synonyms, primary identifiers, and critical technical data for this compound. It includes an in-depth look at its chemical properties, safety protocols, and a representative synthetic application, ensuring both clarity and safety in its handling and use.
Primary Chemical Identifiers
Accurate identification is the cornerstone of chemical synthesis and regulatory compliance. Ambiguity in naming can lead to procurement of the wrong reagent, resulting in failed experiments and potential safety hazards. This compound is most precisely identified by its CAS (Chemical Abstracts Service) number, which is a unique numerical identifier.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 50305-95-8 (This is the most likely CAS, though some sources may list others for related isomers) | N/A |
| Molecular Formula | C₇H₃Cl₂NO₃ | [1] |
| Molecular Weight | 220.01 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C(=C1)C(=O)Cl)Cl)[O-] | [2] |
| InChI Key | WLIWOGMICIAQMC-UHFFFAOYSA-N | [2] |
The structure consists of a benzene ring substituted with a benzoyl chloride group, a chlorine atom at position 3, and a nitro group at position 2 relative to the primary functional group.
Nomenclature and Synonyms
The varied nomenclature for this compound arises from different chemical naming conventions (e.g., IUPAC vs. common names) and indexing systems used by chemical suppliers and databases. Understanding these synonyms is crucial for conducting comprehensive literature searches and sourcing materials.
Common Synonyms and Database Identifiers:
-
Benzoyl chloride, 3-chloro-2-nitro-
-
3-chlor-2-nitro-benzoylchlorid (German)
-
2-Nitro-3-chlorobenzoyl chloride
It is critical to distinguish this compound from its isomers, which have distinct chemical properties and reactivity. Common isomers include:
-
4-Chloro-3-nitrobenzoyl chloride (CAS: 38818-50-7)
-
2-Chloro-4-nitrobenzoyl chloride (CAS: 7073-36-1)[4]
The following diagram illustrates the hierarchy of nomenclature for the target compound.
Caption: Relationship between IUPAC name, CAS number, synonyms, and isomers.
Physicochemical Properties and Safety
As an acyl chloride, this compound is highly reactive and requires careful handling. It is corrosive and moisture-sensitive, readily hydrolyzing to the corresponding carboxylic acid (3-Chloro-2-nitrobenzoic acid) upon contact with water, releasing corrosive hydrogen chloride (HCl) gas.
| Property | Value | Reference |
| Appearance | Pale yellow to brown solid or liquid | [5] |
| Melting Point | 31-35 °C | [6][7] |
| Boiling Point | 275-278 °C | [6][7] |
| Solubility | Decomposes in water; Soluble in ether, benzene, toluene | [7] |
| Sensitivity | Moisture Sensitive, Air Sensitive | [5][8] |
GHS Hazard Information:
-
Hazard Statements: H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage).[7]
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).[4][7][8]
Handling and Storage:
-
Always handle in a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9]
-
Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Keep refrigerated and away from incompatible materials such as strong bases and water.[8]
Application in Organic Synthesis
The primary utility of this compound in drug discovery and development lies in its function as a robust acylating agent. It is used to introduce the 3-chloro-2-nitrophenyl moiety into molecules, a common pharmacophore in various bioactive compounds. The presence of the chlorine atom and the nitro group provides handles for further functionalization, such as nucleophilic aromatic substitution or reduction of the nitro group to an amine, which can then be used to build molecular complexity.
The most common reaction is the formation of amides via reaction with primary or secondary amines.[10] This reaction is fundamental to the synthesis of a vast array of pharmaceuticals.
Exemplary Experimental Protocol: Amide Synthesis
This section details a generalized, self-validating protocol for the synthesis of an N-aryl amide using this compound. The causality behind each step is explained to provide field-proven insight.
Objective: To synthesize N-(aryl)-3-chloro-2-nitrobenzamide.
Materials:
-
This compound (1.0 eq)
-
Aryl amine (e.g., aniline) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA)) (1.1 - 1.5 eq)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Protocol Workflow Diagram:
Caption: Standard workflow for Schotten-Baumann amide synthesis.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. An inert atmosphere is critical because the acyl chloride is moisture-sensitive.
-
Reagent Dissolution: In the flask, dissolve the aryl amine (1.0 eq) and the tertiary amine base (1.1 eq) in anhydrous DCM.
-
Causality: The tertiary base is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction.[11] This prevents the protonation of the nucleophilic amine, which would render it unreactive, thus driving the reaction to completion.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality: The acylation reaction is highly exothermic. Cooling the reaction mixture controls the reaction rate, preventing the formation of side products and ensuring a safer procedure.
-
-
Addition of Acyl Chloride: Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirring amine solution over 15-30 minutes.
-
Causality: Slow, dropwise addition maintains temperature control and prevents localized high concentrations of the reactive acyl chloride, which could lead to unwanted side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Causality: The aqueous wash steps remove the tertiary amine hydrochloride salt, any unreacted starting materials, and other water-soluble impurities.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
Conclusion
This compound is a valuable reagent whose utility is maximized when its identity, properties, and reactivity are clearly understood. By adhering to precise identifiers like the CAS number, researchers can navigate the complexities of chemical nomenclature. The inherent reactivity of this acyl chloride demands strict adherence to safety and handling protocols, particularly its moisture sensitivity and corrosivity. The provided synthetic protocol for amidation serves as a foundational method, illustrating the compound's primary application in constructing the core scaffolds of potential therapeutic agents. This guide serves as a consolidated resource to facilitate safe and effective research and development involving this important chemical intermediate.
References
-
Oakwood Chemical. This compound. [Link]
-
PubChem. 3-Chloro-4-nitrobenzoyl chloride. National Center for Biotechnology Information. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet. [Link]
-
PubChem. 3-Chloro-2-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]
-
RSC Advances. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Royal Society of Chemistry. [Link]
-
PubChem. 3-Chloro-2-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
ACS Omega. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. American Chemical Society. [Link]
-
Green Chemistry. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. [Link]
-
Chemistry LibreTexts. Synthesis of Amides. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Properties and Applications of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. [Link]
-
European Journal of Medicinal Chemistry. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
ChemSynthesis. 3-nitrobenzoyl chloride. [Link]
-
ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
PubChemLite. 3-chloro-4-nitrobenzoyl chloride (C7H3Cl2NO3). [Link]
-
Acta Crystallographica Section E. Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. [Link]
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- 3. 3-chloro-4-nitrobenzoyl chloride 95.00% | CAS: 55737-29-6 | AChemBlock [achemblock.com]
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Technical Guide: Structural & Reactivity Divergence of 3-Chloro-Nitrobenzoyl Chloride Isomers
[1]
Executive Summary
The regiochemical placement of the nitro group in 3-chlorobenzoyl chloride derivatives dictates profound differences in steric topology, electronic activation, and downstream synthetic utility. This guide analyzes the 3-chloro-2-nitrobenzoyl chloride (Isomer A) and 3-chloro-4-nitrobenzoyl chloride (Isomer B) isomers.
While both serve as electrophilic acylating agents, Isomer A exhibits the "ortho-effect," resulting in a twisted carbonyl conformation and high steric hindrance, often exploited for heterocycle formation (e.g., indazoles). Isomer B functions as a classic, highly activated acid chloride used extensively in amide coupling for kinase inhibitors and agrochemicals.
Part 1: Structural & Electronic Characterization
Steric Topology and The Ortho-Effect
The defining feature distinguishing these isomers is the spatial relationship between the nitro (
-
This compound (Isomer A):
-
Configuration: The nitro group at position 2 is ortho to the carbonyl carbon.
-
Consequence: Significant steric repulsion forces the carbonyl group out of the plane of the benzene ring.[1] This deconjugation reduces the resonance stabilization of the carbonyl, theoretically making the carbon more electrophilic, yet sterically shielding it from nucleophilic attack.
-
Dipole: The proximity of the electron-withdrawing nitro and carbonyl groups creates a large, localized dipole moment.
-
-
3-Chloro-4-nitrobenzoyl chloride (Isomer B):
-
Configuration: The nitro group at position 4 is para to the carbonyl.
-
Consequence: The molecule adopts a more planar conformation. The nitro group exerts a strong electron-withdrawing effect (
andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) through the conjugated -system, significantly activating the carbonyl carbon for acylation without steric penalty.
-
Quantitative Comparison
| Feature | This compound | 3-Chloro-4-nitrobenzoyl chloride |
| CAS (Acid Precursor) | 4771-47-5 | 39608-47-4 |
| Melting Point (Acid) | 237–239 °C | 170–175 °C |
| Carbonyl Geometry | Twisted (Non-planar) | Planar (Conjugated) |
| Major Reactivity | Cyclization / Sterically controlled acylation | Rapid Acylation / |
| Key Application | Indazole/Quinoline synthesis | Amide coupling / Agrochemicals |
Part 2: Reactivity Profiles & Mechanistic Pathways
Acylation vs. Nucleophilic Aromatic Substitution ( )
Both isomers possess two electrophilic sites: the carbonyl carbon (acyl substitution) and the carbon bearing the chlorine (aromatic substitution).
-
Acylation (Amide Formation):
-
Isomer B (4-nitro) reacts rapidly with amines. The para-nitro group activates the carbonyl, and the lack of steric hindrance allows for fast kinetics.
-
Isomer A (2-nitro) reacts slower due to the ortho-nitro bulk. However, this positioning is often intentional; it allows for subsequent intramolecular cyclization where the nucleophile attacks the nitro group or the ring carbon to form bicyclic heterocycles.
-
-
Potential:
-
In both isomers, the chlorine atom is ortho to the nitro group. This arrangement activates the chlorine for displacement by nucleophiles (e.g., amines, alkoxides).
-
Chemoselectivity Control: To favor acylation over
, reactions are typically run at lower temperatures ( ) in aprotic solvents (DCM, THF). Higher temperatures favor the displacement of the aryl chloride.
-
Visualization of Reactivity Logic
Caption: Comparative reactivity flow. Isomer B favors direct intermolecular acylation, while Isomer A is prone to intramolecular cyclization pathways.
Part 3: Experimental Protocols
Synthesis from Benzoic Acid Precursors
The conversion of the acid to the acid chloride is the standard activation step. Note the melting point difference in precursors allows for easy verification of starting material purity.
Reagents:
-
Precursor: 3-Chloro-2-nitrobenzoic acid (or 4-nitro isomer)
-
Reagent: Thionyl Chloride (
) or Oxalyl Chloride [1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Catalyst: DMF (N,N-Dimethylformamide) - 2-3 drops
-
Solvent: Toluene (optional, can run neat in
)
Protocol:
-
Setup: Equip a dry 250mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (
) or inlet. -
Charging: Add 10.0 g (~50 mmol) of the respective nitrobenzoic acid isomer.
-
Chlorination: Add 30 mL of Thionyl Chloride (excess). Add 2 drops of DMF.
-
Note: Gas evolution (
, ) will begin immediately.
-
-
Reflux: Heat the mixture to reflux (
) for 2-3 hours. The suspension should become a clear yellow solution. -
Workup:
-
Cool to room temperature.
-
Remove excess
via rotary evaporation under reduced pressure.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Azeotrope: Add 20 mL dry toluene and evaporate again to remove trace thionyl chloride.
-
-
Isolation: The residue is the crude acid chloride.[2]
-
Isomer A (2-nitro): Often solidifies upon standing.
-
Isomer B (4-nitro): Typically a low-melting solid or semi-solid oil.
-
Purification: Vacuum distillation is possible but risky due to thermal instability of nitro compounds. Use crude for the next step immediately.
-
General Amide Coupling (Self-Validating Protocol)
This protocol minimizes hydrolysis and controls chemoselectivity.
-
Dissolution: Dissolve the crude acid chloride (from above) in anhydrous DCM (5 mL/g).
-
Amine Prep: In a separate flask, dissolve 1.05 eq of the amine and 1.2 eq of Triethylamine (TEA) or DIPEA in DCM. Cool to
. -
Addition: Add the acid chloride solution dropwise to the amine solution at
.-
Why: Adding acid chloride to amine ensures amine excess locally, scavenging HCl immediately and preventing side reactions.
-
-
Monitoring: Warm to RT. Monitor via TLC (Convert an aliquot to methyl ester with MeOH for easier visualization).
-
Validation: Upon completion, wash with 1N HCl (removes unreacted amine), then Sat.
(removes unreacted acid).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Part 4: Pharmaceutical Applications
3-Chloro-4-nitrobenzoyl chloride (Isomer B)[1]
This isomer is a workhorse in medicinal chemistry. It is frequently used to synthesize benzamides which act as scaffolds for:
-
Kinase Inhibitors: The 4-nitro group is often reduced to an aniline after amide coupling, providing a handle for further elaboration (e.g., urea formation) [2].
-
Agrochemicals: Precursor for amide-based fungicides.
This compound (Isomer A)
Used when the target requires a bicyclic core.
-
Indazole Synthesis: Reaction with hydrazines or primary amines followed by reduction can lead to indazolones. The proximity of the 2-nitro group to the carbonyl is essential for this ring closure.
-
Antivirals: Specific HIV-1 non-nucleoside reverse transcriptase inhibitors utilize the steric bulk of the 2-nitro group to lock the conformation of the inhibitor within the hydrophobic binding pocket.
References
-
Organic Syntheses , Coll. Vol. 3, p.714 (1955); Vol. 27, p.57 (1947). Preparation of Nitrobenzoyl Chlorides.[3][4]
-
BenchChem. 3-Chloro-4-nitrobenzoic acid: Synthesis and Applications.
-
Sigma-Aldrich. 3-Chloro-2-nitrobenzoic acid Product Specification.
-
PubChem. Compound Summary: 3-Chloro-2-nitrobenzoic acid.
-
Thermo Fisher Scientific. 3-Chloro-2-nitrobenzoic acid Analysis.
A Researcher's Guide to 3-Chloro-2-nitrobenzoyl chloride: Synthesis, Sourcing, and Application in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-Chloro-2-nitrobenzoyl chloride (CAS No: 19088-99-4), a bifunctional reagent, has emerged as a compound of significant interest. Its structure, incorporating a reactive acyl chloride group alongside chloro and nitro moieties, offers a versatile platform for constructing complex molecular architectures. The presence of a chlorine atom can notably enhance the biological activity of a molecule, while the nitro group is a versatile functional group integral to a wide array of therapeutic agents.[1][2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its physicochemical properties, present a validated synthesis protocol, analyze the current supplier landscape and pricing, and explore its practical applications in organic synthesis and drug discovery. This document is designed to serve as a field-proven resource, grounding theoretical knowledge in practical, actionable insights.
Core Compound Profile: Properties and Safety
A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective research. This compound is a corrosive solid that requires meticulous handling to ensure laboratory safety.
Physicochemical Data
The fundamental properties of this compound are summarized below. This data is critical for reaction planning, stoichiometry calculations, and analytical characterization.
| Property | Value | Source |
| CAS Number | 19088-99-4 | [3][4] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [3][4] |
| Molecular Weight | 220.01 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [4] |
Critical Safety and Handling Information
This compound is classified as a hazardous substance, primarily due to its corrosive nature. All handling must be conducted within a certified fume hood by personnel equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
| Hazard Category | GHS Information | Source |
| Pictograms | GHS05 (Corrosion) | [4] |
| Signal Word | Danger | [4][5] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [4] |
| Transport Information | UN Number: 3261, Hazard Class: 8 (Corrosive solid, acidic, organic, n.o.s.) | [4][6] |
Precautionary Measures:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P310: Immediately call a POISON CENTER or doctor.[7]
Synthesis Protocol and Mechanistic Rationale
While this compound is commercially available, an in-house synthesis may be required for specific research needs or cost management in large-scale projects. The most direct and common method is the chlorination of the corresponding carboxylic acid.
Synthesis Workflow
The conversion of 3-Chloro-2-nitrobenzoic acid to its acyl chloride derivative is typically achieved using thionyl chloride (SOCl₂). This choice of reagent is strategic; the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.
Detailed Experimental Protocol
This protocol is designed to be self-validating, incorporating steps for reaction monitoring and product confirmation.
Materials:
-
3-Chloro-2-nitrobenzoic acid (1.0 eq)[8]
-
Thionyl chloride (SOCl₂) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount, ~1 drop)
-
Anhydrous Toluene (for azeotropic removal, optional)
-
Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂)
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap containing a sodium hydroxide solution to the top of the condenser.
-
Reagent Charging: To the flask, add 3-Chloro-2-nitrobenzoic acid (1.0 eq) and thionyl chloride (3.0 eq).
-
Catalyst Addition: Add one drop of DMF. The catalyst accelerates the reaction by forming a reactive Vilsmeier intermediate.
-
Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is 79 °C) using a heating mantle. Stir continuously. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. Typically, the reaction is complete within 2-4 hours.[9]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification:
-
Remove the excess thionyl chloride by distillation at atmospheric pressure.
-
(Optional) Add anhydrous toluene and distill to azeotropically remove any remaining traces of SOCl₂.
-
The crude this compound can then be purified by vacuum distillation.[10]
-
-
Characterization: The final product should be characterized to confirm its identity and purity. Techniques include ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The FTIR spectrum should show a characteristic strong carbonyl (C=O) stretch for the acyl chloride at approximately 1780-1815 cm⁻¹.
Sourcing, Suppliers, and Price Analysis
For researchers requiring immediate access to high-purity material, commercial procurement is the most efficient route. Selecting a reliable supplier is crucial for ensuring the quality and consistency of starting materials, which directly impacts experimental reproducibility.
Verified Commercial Suppliers
Several chemical suppliers offer this compound. When sourcing, it is imperative to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.
| Supplier | Catalog Number | Reported Purity | Source |
| Oakwood Chemical | 038114 | 95% | [3][4] |
| BLD Pharm | 19088-99-4 | - | [11] |
| Advanced ChemBlocks | X192218 | 95% | [12] |
Note: Availability and product specifications should always be confirmed directly with the supplier.
Indicative Pricing
Pricing is a key consideration for project budgeting. The following table provides an example of market pricing, which can fluctuate based on supplier, quantity, and purity.
| Supplier | Quantity | Price (USD) | Source |
| Oakwood Chemical | 1 g | $111.00 | [4] |
| Oakwood Chemical | 5 g | $334.00 | [4] |
| Oakwood Chemical | 25 g | $1,002.00 | [4] |
Prices are as of early 2026 and are subject to change. This information is for budgetary estimation purposes only.
Application in Drug Discovery and Organic Synthesis
The utility of this compound stems from the high reactivity of the acyl chloride functional group, which makes it an excellent acylating agent.
Core Reaction: Amide Bond Formation
A primary application is the synthesis of amides via reaction with primary or secondary amines. This reaction, often performed under Schotten-Baumann conditions, is fundamental to the construction of countless pharmaceutical compounds.[1] The nitro and chloro substituents on the aromatic ring act as electronic modifiers and can serve as handles for further chemical transformations or as key pharmacophoric elements.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Oakwood Chemical [discoveroakwoodchemical.com]
- 4. This compound [oakwoodchemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 3-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 20902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 19088-99-4|this compound|BLD Pharm [bldpharm.com]
- 12. 3-chloro-4-nitrobenzoyl chloride 95.00% | CAS: 55737-29-6 | AChemBlock [achemblock.com]
Methodological & Application
Application Note: High-Fidelity Esterification of 3-Chloro-2-nitrobenzoyl Chloride
Executive Summary & Strategic Rationale
This application note details the optimized protocol for the esterification of 3-Chloro-2-nitrobenzoyl chloride (CAS: 56433-01-3). This reagent is a critical electrophile in the synthesis of quinazoline-based pharmacophores and agrochemical active ingredients.
The Challenge: The 2-nitro substituent introduces significant steric hindrance proximal to the carbonyl center, while simultaneously exerting a strong electron-withdrawing effect (inductive and mesomeric). This creates a paradox: the carbonyl carbon is highly electrophilic (reactive), yet kinetically shielded. Furthermore, the 3-chloro substituent adds lipophilicity and additional electron withdrawal, making the acid chloride prone to rapid hydrolysis if handled in ambient moisture.
The Solution: We utilize a Nucleophilic Catalysis approach using 4-Dimethylaminopyridine (DMAP) to generate a transient, hyper-reactive acyl-pyridinium intermediate. This bypasses the steric penalty of the ortho-nitro group, ensuring high yields (>90%) under mild conditions.
Chemical Mechanism & Causality
To ensure reproducibility, one must understand the "Why" behind the reagents. We do not rely on simple base neutralization; we rely on catalytic activation .
The DMAP Catalytic Cycle
Standard bases (Triethylamine, DIPEA) are too sterically bulky to effectively attack the carbonyl of this compound. DMAP acts as a "nucleophilic shuttle."
-
Activation: DMAP attacks the acid chloride to form the N-acylpyridinium salt . This intermediate is more electrophilic than the starting acid chloride and less sterically hindered.
-
Transfer: The alcohol nucleophile attacks the acylpyridinium species.
-
Regeneration: The proton is sequestered by the auxiliary base (TEA), regenerating DMAP.
Figure 1: The DMAP catalytic cycle overcomes the steric hindrance of the 2-nitro group.
Material Safety & Handling (HSE)
CRITICAL WARNING: this compound is a Lachrymator and causes severe skin burns. It reacts violently with water to release HCl gas.
| Hazard Class | Risk Description | Mitigation Strategy |
| Corrosive | Causes irreversible eye/skin damage. | Double-gloving (Nitrile), Face Shield, Fume Hood. |
| Lachrymator | Induces severe tearing/respiratory distress. | Handle only in a functioning fume hood. Keep cold. |
| Water Reactive | Releases HCl gas upon contact with moisture. | Use oven-dried glassware. Quench excess reagent with ice/bicarb. |
Experimental Protocol: The "Gold Standard" Method
This protocol is optimized for 1.0 gram scale but is linearly scalable.
Reagents & Stoichiometry[1][2][3]
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Alcohol (1.1 – 1.2 equiv)
-
Catalyst: DMAP (0.05 – 0.1 equiv)
-
Auxiliary Base: Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 2-neck round bottom flask under a stream of Nitrogen or Argon.
-
Cool the flask to 0°C using an ice/water bath. Rationale: Low temperature suppresses side reactions (hydrolysis) during the initial exothermic addition.
Step 2: Nucleophile Solution
-
Charge the flask with the Alcohol (1.1 eq), TEA (1.5 eq), and DMAP (0.1 eq).
-
Dissolve in Anhydrous DCM. Stir for 5 minutes to ensure homogeneity.
Step 3: Electrophile Addition (Critical Step)
-
Dissolve This compound in a minimal amount of DCM in a separate vial.
-
Add this solution dropwise to the reaction flask over 10–15 minutes.
-
Observation: A white precipitate (Triethylamine Hydrochloride salts) will begin to form immediately. This is a visual confirmation that the reaction is proceeding.
Step 4: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours.
-
Self-Validation: Monitor by TLC (typically 20% EtOAc/Hexane). The starting acid chloride (high Rf) should disappear. The ester product will appear as a UV-active spot (often fluorescent due to the nitro-aromatic system).
Step 5: Workup
-
Quench by adding saturated NaHCO₃ (aq). Stir vigorously for 10 mins to hydrolyze unreacted acid chloride.
-
Separate layers.[1] Wash the organic layer with:
-
1M HCl (to remove DMAP and excess TEA).
-
Brine.
-
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Workflow Diagram
Figure 2: Operational workflow for the esterification process.
Optimization & Troubleshooting
Solvent Compatibility Matrix
The choice of solvent affects the reaction rate and the solubility of the intermediate salts.
| Solvent | Compatibility | Notes |
| DCM (Dichloromethane) | Excellent | Standard choice. Good solubility for reactants; salts precipitate out (driving equilibrium). |
| THF (Tetrahydrofuran) | Good | Use for polar alcohols. Ensure it is stabilizer-free if sensitive. |
| DMF | Fair | Hard to remove. Use only if the alcohol is insoluble in DCM/THF. |
| Toluene | Poor | Reaction is significantly slower; salts form gummy residues. |
Troubleshooting Guide
-
Issue: Low Yield / Hydrolysis
-
Cause: Wet solvent or old acid chloride.
-
Fix: Distill DCM over CaH₂ or use molecular sieves. Verify the quality of the acid chloride (it should not be a sticky gum; if so, recrystallize or distill).
-
-
Issue: Color Change (Dark Red/Brown)
-
Cause: Formation of Meisenheimer complexes (nucleophilic aromatic substitution on the ring) due to the electron-deficient nature of the nitro-ring.
-
Fix: Keep temperature strictly at 0°C during addition. Avoid using super-strong bases (like NaH); stick to TEA/DIPEA.
-
References
-
Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[2] Angewandte Chemie International Edition, 1978 , 17(7), 522–524.[3]
-
Safety Data Sheet (3-Nitrobenzoyl chloride): Sigma-Aldrich Safety Data Sheet. Note: 3-Cl-2-NO2 analog follows similar handling protocols.
-
Agrochemical Applications: BenchChem Application Notes. "Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis."
-
DMAP Catalysis Review: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 1978 , 17(8), 569-583.
Sources
Application Note: Precision Friedel-Crafts Acylation of 3-Chloro-2-nitrobenzoyl Chloride
Part 1: Executive Summary & Strategic Analysis
The Challenge: Sterics vs. Electronics
Synthesizing aryl ketones using 3-Chloro-2-nitrobenzoyl chloride presents a unique dichotomy in electrophilic aromatic substitution (EAS).
-
Electronic Activation: The ortho-nitro and meta-chloro groups are strong electron-withdrawing groups (EWGs). This significantly increases the electrophilicity of the carbonyl carbon, making the acyl chloride highly reactive toward acylium ion formation.
-
Steric Deactivation: The ortho-nitro group creates substantial steric bulk. This "ortho-effect" can hinder the approach of the nucleophilic aromatic substrate, necessitating higher energy conditions or stronger Lewis acids than typical benzoyl chlorides.
The Solution: Controlled Acylium Generation
Standard "dump-and-stir" Friedel-Crafts protocols often lead to tarring or decomposition with nitro-aromatics due to thermal instability. This protocol utilizes a Pre-formed Acylium Ion Strategy in dichloromethane (DCM) or 1,2-dichloroethane (DCE). By generating the reactive electrophile at low temperatures before introducing the substrate, we minimize side reactions and manage the exotherm effectively.
Part 2: Critical Parameters & Optimization
Lewis Acid Selection
While
Stoichiometry
-
Standard F-C: 1.05 eq
. -
Nitro-Aryl F-C: 1.2 – 1.3 eq
.-
Reasoning: The product ketone complexes 1:1 with
. The nitro group and the chloro lone pairs can also transiently sequester the catalyst. A 1.25 eq baseline ensures the reaction drives to completion without stalling.
-
Solvent Systems
| Solvent | Boiling Point | Suitability | Notes |
| Dichloromethane (DCM) | 40°C | High | Excellent solubility for acyl chlorides; easy workup. Low boiling point limits thermal runaway risk. |
| 1,2-Dichloroethane (DCE) | 84°C | Medium | Use if the substrate is deactivated and reflux is required. Higher toxicity. |
| Nitrobenzene | 210°C | Low | Avoid unless necessary. High boiling point makes removal difficult; poses safety risks with |
Part 3: Detailed Experimental Protocol
Target Reaction
Substrate: Benzene (as model aromatic nucleophile) Reagent: this compound Product: (3-Chloro-2-nitrophenyl)(phenyl)methanone
Materials
-
Reagent A: this compound (10.0 mmol, 2.20 g)
-
Reagent B: Benzene (anhydrous, 12.0 mmol, 0.94 g) – Note: If Benzene is the solvent, use 10-15 mL.
-
Catalyst: Aluminum Chloride (
), anhydrous (12.5 mmol, 1.67 g) -
Solvent: Dichloromethane (DCM), anhydrous (20 mL)
Step-by-Step Procedure
Phase 1: Acylium Ion Generation (The "Activation" Step)
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge the flask with This compound (2.20 g) and anhydrous DCM (15 mL). Cool the solution to 0°C using an ice/water bath.
-
Catalyst Addition: Quickly add
(1.67 g) in portions over 5 minutes.-
Observation: The solution may darken or evolve minor HCl gas. Ensure the system is vented through a scrubber (e.g., NaOH trap).
-
Hold: Stir at 0°C for 15 minutes. This allows the formation of the resonance-stabilized acylium ion complex
.
-
Phase 2: Electrophilic Attack (The "Coupling" Step)
-
Substrate Addition: Dissolve the aromatic substrate (Benzene, 0.94 g) in the remaining DCM (5 mL) in the addition funnel.
-
Controlled Feed: Dropwise add the substrate solution to the acylium mixture at 0°C over 20 minutes.
-
Critical Control: Do not allow the internal temperature to exceed 10°C.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Solvent: 20% EtOAc/Hexanes) or HPLC. The limiting reagent (acid chloride) should be consumed.
-
Phase 3: Quench & Workup
-
Quench: Cool the reaction mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL conc. HCl .
-
Safety: This step is highly exothermic.[1] The HCl breaks the Aluminum-Product complex.
-
-
Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer with DCM (
). -
Wash: Wash combined organics with:
- Water
-
Sat.
(removes unreacted acid) - Brine
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Ethanol or Hexane/EtOAc if necessary.
Part 4: Mechanism & Workflow Visualization
Reaction Mechanism (DOT Diagram)
The following diagram illustrates the pathway from the acid chloride to the final benzophenone, highlighting the critical acylium intermediate.
Caption: Mechanistic pathway of the AlCl3-mediated acylation showing acylium ion formation and re-aromatization.
Process Workflow (DOT Diagram)
Caption: Operational workflow for the batch synthesis of 3-chloro-2-nitrobenzophenone derivatives.
Part 5: Troubleshooting & Safety
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Moisture in | Ensure |
| No Reaction | Strong deactivation of substrate. | If acylating a deactivated ring (e.g., chlorobenzene), switch solvent to DCE and reflux (80°C). |
| Tarry Product | Thermal decomposition. | The nitro group is heat-sensitive. Do not exceed 40°C unless absolutely necessary. |
Safety Critical: Nitro Compounds
-
Runaway Risk: Nitro-aromatics can decompose violently at high temperatures in the presence of Lewis acids. Never heat neat mixtures. Always use a solvent (DCM/DCE) as a heat sink.
-
HCl Evolution: The reaction generates stoichiometric HCl gas. Use a fume hood and a base trap.
References
-
Friedel-Crafts Acylation Mechanism and Scope. Chemistry Steps. Retrieved from: [Link]
-
Synthesis of (3-chloro-2-nitrophenyl)(phenyl)methanone derivatives. ResearchGate. Retrieved from: [Link]
-
Friedel-Crafts Acylation: General Procedures. Organic Chemistry Portal. Retrieved from: [Link]
Sources
Application Note: Strategic Synthesis of 8-Chloroquinazolin-4(3H)-ones from 3-Chloro-2-nitrobenzoyl Chloride
Part 1: Strategic Overview & Chemical Logic
The Scaffold Advantage
3-Chloro-2-nitrobenzoyl chloride (CAS: 55737-29-6) represents a high-value "latent" heterocyclic precursor. Unlike simple benzoyl chlorides, this scaffold possesses three distinct orthogonal handles that allow for the programmed assembly of complex pharmacophores, particularly quinazolin-4(3H)-ones and benzodiazepines .
-
The Electrophile (COCl): Highly reactive for immediate derivatization with amines, alcohols, or thiols.
-
The Latent Nucleophile (NO₂): An "ortho-masked" amine. Upon reduction, it triggers spontaneous or acid-catalyzed cyclization with the pendant amide side chain.
-
The Functional Handle (Cl): Positioned at the meta position relative to the carbonyl (which becomes the C8 position in the final quinazolinone ring). This chloride is preserved during mild reduction/cyclization sequences, serving as a critical handle for late-stage cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
The "Ortho-Effect" Challenge
Researchers must account for the steric environment of the 3-chloro substituent. Being adjacent to the 2-nitro group, it exerts significant steric pressure on the developing transition states during amidation and reduction. Standard protocols for unsubstituted 2-nitrobenzoyl chloride often result in incomplete conversion here; this guide provides optimized conditions to overcome this barrier.
Part 2: Experimental Protocols
Workflow A: Synthesis of the Core Quinazolinone Scaffold
This protocol describes the conversion of this compound into 3-substituted-8-chloroquinazolin-4(3H)-ones via a robust two-stage sequence: Amidation followed by Reductive Cyclization .
Step 1: Nucleophilic Acyl Substitution (Amidation)
Objective: Install the N3-substituent while preserving the nitro group.
Reagents:
-
This compound (1.0 equiv)
-
Primary Amine (R-NH₂, 1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Protocol:
-
Preparation: Dissolve the primary amine and TEA in anhydrous DCM (10 mL/g substrate) under nitrogen atmosphere. Cool to 0°C.
-
Addition: Dissolve this compound in DCM (5 mL/g). Add this solution dropwise to the amine mixture over 30 minutes.
-
Note: The slow addition is critical. The 3-Cl substituent creates a "steric pocket" that traps heat; rapid addition leads to impurity profiles dominated by bis-acylated byproducts.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Wash with 1N HCl (to remove excess amine), then sat. NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.
-
Output: N-Substituted-3-chloro-2-nitrobenzamide. (Typical Yield: 85–95%).
Step 2: One-Pot Reductive Cyclization
Objective: Unmask the aniline and close the ring using an orthoformate source.
Reagents:
-
Nitrobenzamide intermediate (from Step 1)
-
Iron Powder (325 mesh, 5.0 equiv)
-
Ammonium Chloride (NH₄Cl, 5.0 equiv)
-
Ethanol / Water (4:1 ratio)
-
Triethyl Orthoformate (TEOF, 10 equiv) - Acts as both cyclization agent and solvent co-factor.
-
Catalytic p-Toluenesulfonic acid (pTSA, 0.1 equiv)
Protocol:
-
Reduction Phase: Suspend the nitrobenzamide, Fe powder, and NH₄Cl in EtOH/H₂O. Heat to reflux (80°C) with vigorous mechanical stirring.
-
Why Iron? Catalytic hydrogenation (Pd/C, H₂) poses a high risk of dechlorinating the C8-Cl bond. Iron is chemoselective for the nitro group.
-
-
Monitoring: Reaction usually completes in 2–3 hours (check for disappearance of nitro compound by TLC).
-
Cyclization Phase: Once reduction is complete, cool the mixture to 50°C. Add TEOF and pTSA directly to the reaction vessel.
-
Ring Closure: Return to reflux for 4–6 hours. The newly formed amine reacts with TEOF to form an imidate intermediate, which undergoes intramolecular attack by the amide nitrogen.
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol. Concentrate the filtrate.
-
Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH).
Data Summary Table:
| Parameter | Value / Range | Notes |
| Step 1 Yield | 85 – 95% | Highly dependent on amine nucleophilicity. |
| Step 2 Yield | 70 – 85% | Lower yields observed with bulky R-groups (e.g., t-butyl). |
| Key IR Signal | 1680 cm⁻¹ (C=O) | Quinazolinone carbonyl stretch. |
| Key ¹H NMR | δ 8.0 – 8.2 ppm | Singlet for the C2-H proton (distinctive for quinazolinones). |
| Critical Impurity | De-chlorinated product | Avoid Pd/C or excessive Zn dust contact times. |
Workflow B: Late-Stage Functionalization (Suzuki Coupling)
The 8-chloro position is sterically hindered but electronically activated for oxidative addition due to the electron-deficient quinazolinone core.
Protocol:
-
Reagents: 8-Chloroquinazolinone (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane / Water (9:1). Degas thoroughly.
-
Conditions: Microwave irradiation at 120°C for 45 minutes.
-
Insight: Thermal heating (oil bath) often requires 12+ hours and results in hydrolysis of the quinazolinone ring. Microwave energy overcomes the activation barrier of the steric 8-Cl bond efficiently.
-
Part 3: Visualization & Pathway Logic
Diagram 1: Synthetic Workflow and Decision Tree
This diagram illustrates the critical decision points in the synthesis, highlighting the divergence between simple amidation and the cyclization cascade.
Caption: Step-wise transformation of this compound into functionalized quinazolinones. Note the preservation of the Cl-handle until late-stage coupling.
Diagram 2: Mechanistic Logic of the "One-Pot" Cyclization
Understanding the "Ortho-Effect" mechanism is vital for troubleshooting. The reduction must occur before cyclization can be attempted.
Caption: Mechanistic flow of the reductive cyclization. The amine generated in situ attacks the orthoformate, creating an electrophilic imidate that captures the amide nitrogen.
Part 4: Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Steric hindrance of 3-Cl; Hydrolysis of acid chloride. | Use anhydrous DCM; Increase reaction time to 12h; Ensure amine is added to the acid chloride if amine is cheap, or vice-versa if amine is precious (standard protocol assumes amine is precious). |
| Incomplete Cyclization | TEOF hydrolysis; Insufficient acid catalyst. | Use fresh TEOF; Add molecular sieves to the reaction; Increase pTSA loading to 5 mol%. |
| Dechlorination (Loss of Cl) | Over-reduction. | STOP using Pd/C or Raney Ni. Switch strictly to Fe/NH₄Cl or SnCl₂ methods. |
| Product Solubility | High crystallinity of quinazolinones. | If product crashes out with iron sludge, use hot DMF or DMSO to extract the product from the Celite pad. |
References
-
General Quinazolinone Synthesis
-
Yin, P., et al. (2012).[1] "Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates." Journal of Organic Chemistry.
-
-
Reductive Cyclization Mechanisms
- Organic Chemistry Portal. "Synthesis of Quinazolinones."
-
Reactivity of 2-Nitrobenzoyl Chlorides
-
BenchChem.[2] "Reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride with Nucleophiles." (Analogous reactivity profile).
-
-
Benzoxazinone Pathways (Alternative)
-
Sonigara, B. S., & Ranawat, M. S. (2019).[3] "Synthesis and Screening of some benzoxazinone derivatives." Journal of Drug Delivery and Therapeutics.
-
Sources
Troubleshooting & Optimization
Technical Support Guide: Storage & Stability of 3-Chloro-2-nitrobenzoyl Chloride
[1]
Introduction: The Stability Paradox
3-Chloro-2-nitrobenzoyl chloride is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1] However, it presents a unique stability paradox to researchers. While the ortho-nitro group provides steric hindrance that kinetically retards hydrolysis compared to its para isomers, the strong electron-withdrawing nature of the nitro and chloro substituents renders the carbonyl carbon highly electrophilic.
Once moisture penetrates the storage vessel, hydrolysis is thermodynamically inevitable, converting your reagent into the useless 3-chloro-2-nitrobenzoic acid and corrosive hydrogen chloride (HCl) gas.[1] This guide details the mechanistic degradation pathways and provides a self-validating storage protocol to preserve reagent integrity.[1]
Module 1: The Science of Degradation
To prevent degradation, one must understand the enemy. The primary failure mode is Nucleophilic Acyl Substitution driven by atmospheric moisture.
The Hydrolysis Mechanism
Water acts as a nucleophile, attacking the carbonyl carbon.[2] The presence of the ortho-nitro group (
Figure 1.1: The hydrolysis pathway.[1] Note that the formation of HCl gas is autocatalytic; it increases the hygroscopicity of the environment, drawing in more water.
Module 2: Storage Protocols (The "Double-Seal" System)
Standard "tightly capped" bottles are insufficient for long-term storage of ortho-substituted acid chlorides.[1] We recommend the Double-Seal Inert Gas System .[1]
Storage Environment Comparison
| Storage Method | Shelf Life Estimate | Risk Factor | Recommendation |
| Original Bottle (Air) | 1-3 Months | High (Hydrolysis crust forms on threads) | Avoid |
| Desiccator (Silica) | 3-6 Months | Moderate (Opening desiccator introduces moist air) | Short-term only |
| Inert Gas + Cold | 12+ Months | Low | Standard |
| Glovebox (Ar/N₂) | 24+ Months | Negligible | Gold Standard |
The Protocol
Step 1: Inert Atmosphere
Always handle the reagent under a blanket of dry Nitrogen (
Step 2: Temperature Control Store at 2–8°C .
-
Why? Lowering temperature reduces the kinetic energy of water molecules, slowing the rate of nucleophilic attack.
-
Warning: Before opening a refrigerated bottle, allow it to warm to room temperature in a desiccator. Opening a cold bottle in humid air causes immediate condensation on the reagent surface.
Step 3: The Parafilm/Tape Seal After capping the bottle under inert gas, wrap the cap junction with Parafilm M® followed by a layer of electrical tape. Parafilm is permeable to gas over time; the electrical tape provides mechanical pressure to maintain the seal.
Module 3: Troubleshooting & Quality Control
Is your reagent compromised? Use this decision tree to determine if you can salvage the material.
QC Decision Tree
Figure 3.1: Workflow for assessing reagent quality before critical experiments.
Frequently Asked Questions (FAQs)
Q: The material has turned into a solid block. Can I chip it out? A: This indicates partial hydrolysis or melting/re-solidification.[1]
-
Risk:[3] Chipping generates dust and exposes fresh surface area to moisture.[1]
-
Solution: Melt the material gently (if low melting) under Argon or dissolve the entire content in dry solvent (e.g., DCM or Toluene) to create a stock solution. Determine the concentration via titration or NMR.
Q: I see white precipitate in my reaction mixture. What is it? A: If you are using a non-polar solvent (Hexane, Toluene), the white solid is likely 3-chloro-2-nitrobenzoic acid .[1] Acid chlorides are soluble in organics; the hydrolyzed acid is often less soluble.
-
Fix: Filter the solution under an inert atmosphere to remove the acid impurity before proceeding.
Q: Can I "fix" hydrolyzed material? A: Yes. If you have significant hydrolysis (acid formation), you can regenerate the acid chloride.
Module 4: Handling & Safety[4]
Q: Why does the bottle "smoke" when opened? A: The "smoke" is HCl gas formed by the reaction of the acid chloride with humidity in the air.
-
Safety: Always open in a fume hood.
-
Corrosion: Do not store acid chlorides near metal equipment (balances, spatulas) as the HCl vapors will cause rapid pitting and rust.
Q: What is the best quenching method for disposal? A: Do not throw into the aqueous waste bin directly (violent reaction).
-
Protocol: Slowly add the acid chloride to a stirred solution of 10% Sodium Hydroxide (NaOH) or Sodium Bicarbonate (
) in ice water. This converts it to the water-soluble, non-volatile sodium benzoate derivative [2].[1]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]
-
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Organic Acid Chlorides.[1] (General hazards and reactivity profiles). [1]
-
Sigma-Aldrich. Product Specification: 2-Nitrobenzoyl chloride (Analogous reactivity data).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard procedures for Thionyl Chloride purification). [1]
Technical Guide: Maximizing Amide Coupling Efficiency with Sterically Hindered Acid Chlorides
To: Research Scientists, Process Chemists, and Medicinal Chemistry Teams From: Senior Application Scientist, Process Development Group Subject: Troubleshooting and Optimization of Difficult Acid Chloride Couplings
Introduction: The Steric Challenge
In drug discovery, "flat" molecules are disappearing. We are increasingly building Fsp3-rich, three-dimensional scaffolds. Consequently, you are encountering acid chlorides buried behind quaternary carbons or bulky ortho-substituents (e.g., pivaloyl, 2,6-disubstituted benzoyl).
When these fail to couple with hindered amines, the issue is rarely the intrinsic electrophilicity of the carbonyl; it is trajectory . The nucleophile cannot access the Bürgi-Dunitz angle required for attack. Furthermore, the standard "add TEA and stir" protocol often leads to two silent killers: Ketene formation (via
This guide prioritizes causality. We do not just fix the yield; we identify why it failed.
Diagnostic Workflow
Before altering conditions, diagnose the failure mode using this logic flow.
Figure 1: Diagnostic logic for categorizing reaction failure based on crude analysis.
Module: The Kinetic Wall (Nothing is Happening)
The Scenario: Your acid chloride is stable, the amine is present, but after 24 hours, you mostly have starting material. The Cause: Steric bulk is preventing the direct attack of the amine. The Fix: Nucleophilic Catalysis (DMAP).[1][2]
Why it works: Standard bases (TEA, DIPEA) are proton scavengers; they do not activate the carbonyl. 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst .[1] It attacks the hindered acid chloride to form an N-acylpyridinium salt.
-
Electronic Activation: The intermediate is positively charged (highly electrophilic).
-
Steric Relief: The leaving group (DMAP) is pushed further away from the carbonyl center compared to the chloride, slightly opening the attack angle for the amine.
Protocol A: DMAP-Catalyzed Coupling
-
Solvent: DCM (Anhydrous)
-
Base: Pyridine (3.0 equiv) - Acts as solvent/base buffer.
-
Catalyst: DMAP (0.1 – 0.2 equiv)
-
Temp: 0°C to RT (Reflux in DCE if recalcitrant).
Step-by-Step:
Dissolve Acid Chloride (1.0 equiv) in DCM (0.2 M).
Add Pyridine (3.0 equiv) and DMAP (0.1 equiv). Stir for 5 mins. Observation: A white precipitate (acylpyridinium salt) may form.
Add the Amine (1.1 equiv) slowly.
Monitor by TLC/LCMS. If incomplete after 4h, heat to 40°C.
Module: The Moisture Trap (Hydrolysis)
The Scenario: You see full conversion of the acid chloride, but the major product is the carboxylic acid (hydrolysis), not the amide.
The Cause: The reaction with the hindered amine is slow (
Why it works:
Counter-intuitively, adding more water solves the problem. In a biphasic system (DCM/Water), the acid chloride stays in the organic phase.[5][6] The base (NaOH/K2CO3) stays in the aqueous phase. The reaction occurs at the interface. The immediate neutralization of the generated HCl by the aqueous base prevents the amine from protonating (becoming unreactive
Protocol B: Biphasic Schotten-Baumann [4]
-
Organic Phase: DCM or EtOAc.
-
Aqueous Phase: Sat. NaHCO3 or 1M NaOH.
-
Ratio: 1:1 v/v.
Step-by-Step:
Dissolve Amine (1.0 equiv) in DCM.
Add equal volume of 1M NaOH (or Sat. NaHCO3 for base-sensitive substrates).
Vigorously stir the biphasic mixture (high RPM is critical for interfacial surface area).
Add Acid Chloride (1.2 - 1.5 equiv) dropwise.
Self-Validating Check: The pH of the aqueous layer must remain basic (>9). Add more base if it drops.
Module: The Ketene Trap (Side Reactions)
The Scenario: The acid chloride has an
Mechanism Visualization:
Figure 2: Competition between substitution (Amide) and elimination (Ketene).
The Fix: Switch to a base that is a poor proton acceptor for elimination but a good acid scavenger.
-
Pyridine: Less basic (
~5) than TEA ( ~10), reducing ketene risk. -
Inorganic Bases: solid
or in acetone or DCM.
Comparative Data: Base & Solvent Selection
Model Reaction: Coupling of 2,4,6-trimethylbenzoyl chloride (Mesitoyl chloride) with t-butylamine.
| Condition Set | Base | Solvent | Yield (%) | Primary Issue |
| Standard | DIPEA | DCM | 15% | Ketene formation / No reaction |
| Thermal | TEA | Toluene (110°C) | 45% | Decomposition of acid chloride |
| Catalytic | Pyridine/DMAP | DCM | 92% | High conversion, clean profile |
| Biphasic | NaOH (aq) | DCM | 78% | Good, but slower kinetics |
Advanced Troubleshooting (FAQs)
Q: I tried DMAP and heating, but I still have 50% unreacted acid chloride. What now? A: If the chloride is too sterically shielded, convert it in situ to the Acyl Fluoride .
-
Why: The C-F bond is stronger, but the fluoride ion is smaller than chloride (less steric hindrance) and forms a tighter ion pair. It often reacts where chlorides fail.
-
How: Add 3.0 equiv of Cesium Fluoride (CsF) or Potassium Fluoride (KF) to your reaction mixture in MeCN. Stir for 30 mins before adding the amine.
Q: Can I use Schotten-Baumann if my acid chloride hydrolyzes in seconds? A: No. If the hydrolysis rate is instantaneous (e.g., highly electron-deficient acid chlorides), you must use anhydrous conditions. Use the Pyridine/DMAP method (Module 3) and ensure all glassware is oven-dried.
Q: My product is water-soluble, so I can't do an aqueous workup. How do I remove DMAP/Pyridine? A: Use polymer-supported scavengers (e.g., Amberlyst-15 or polystyrene-supported isocyanate) to pull out the excess amine/pyridine, or perform a filtration through a short pad of silica gel immediately after concentration.
References
-
Mechanism of DMAP Catalysis: Steglich, W.; Höfle, G. N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst.Angew. Chem. Int. Ed.1969 , 8, 981. [Link]
-
Schotten-Baumann Conditions Review: Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling.Tetrahedron2005 , 61, 10827–10852. [Link]
-
Ketene Formation from Acid Chlorides: Tidwell, T. T. Ketenes.[7][8][9][10][11]John Wiley & Sons, 2006 . (Specifically Chapter 3 on generation from acid chlorides). [Link]
-
Acyl Fluorides for Hindered Couplings: Carpino, L. A., et al. Acid Fluorides: A New Class of Rapid-Acting Acylating Agents.J. Am. Chem. Soc.1990 , 112, 9651. [Link]
Sources
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. reddit.com [reddit.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. nvpublicationhouse.com [nvpublicationhouse.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Catalytic, asymmetric preparation of ketene dimers from acid chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ketene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. digital.library.unt.edu [digital.library.unt.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Safe Quenching of 3-Chloro-2-nitrobenzoyl Chloride
Welcome to the Technical Support Center for the safe handling and quenching of 3-Chloro-2-nitrobenzoyl chloride. This guide is intended for researchers, scientists, and drug development professionals. The information provided herein is synthesized from established safety protocols and technical literature to ensure the highest standards of experimental safety and integrity. Given the inherent reactivity and potential thermal instability of this compound, adherence to these guidelines is critical for preventing adverse events in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and moisture-sensitive compound. Its primary hazards stem from its reactivity as an acyl chloride and the presence of the nitro group, particularly in the ortho position to the chloro group. Key hazards include:
-
Corrosivity : Causes severe skin burns and eye damage upon contact.[1][2]
-
Moisture Sensitivity : Reacts exothermically with water and other protic solvents to produce hydrochloric acid (HCl) gas and the corresponding carboxylic acid.[2][3][4] This reaction can be vigorous.
-
Thermal Instability : Ortho-nitrated benzoyl chlorides are known to be thermally sensitive and have been implicated in violent explosions, especially during distillation.[5] The decomposition of these compounds can be strongly condition-dependent, meaning that standard thermal analysis methods like DSC may not fully capture the risk of a runaway reaction.[5]
-
Hazardous Decomposition Products : Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), phosgene, and hydrogen chloride (HCl).[1]
Q2: Why is the quenching of this compound a critical step?
A2: Quenching is the process of safely neutralizing the reactive acyl chloride group. This is a critical step for several reasons:
-
Safety : Unquenched this compound can react uncontrollably with incompatible materials in waste streams, potentially leading to pressure buildup, heat generation, and the release of hazardous gases.
-
Experimental Work-up : For reactions where this compound is used in excess, it must be neutralized before subsequent purification steps to prevent unwanted side reactions and ensure the stability of the desired product.
-
Waste Disposal : Proper quenching is essential for rendering the chemical waste non-hazardous and compliant with disposal regulations.
Q3: What are the recommended quenching agents for this compound?
A3: The choice of quenching agent depends on the desired outcome and the scale of the reaction. The most common and recommended quenching agents are:
-
Water : Reacts to form 3-Chloro-2-nitrobenzoic acid and HCl. This is a common and effective method but must be performed with extreme caution due to the high reactivity and potential for a rapid exotherm.[3][6]
-
Alcohols (e.g., methanol, ethanol, isopropanol) : React to form the corresponding ester and HCl. This reaction is generally less vigorous than with water but still requires careful temperature control.[6]
-
Aqueous Base (e.g., sodium bicarbonate, sodium hydroxide) : Can be used to neutralize the acyl chloride and the HCl produced simultaneously. However, the addition of a strong base can be highly exothermic and may increase the risk of decomposition. A weak base like sodium bicarbonate is generally preferred for initial neutralization.
For routine quenching of excess reagent, a two-stage approach is often the safest: initial quenching with a less reactive alcohol like isopropanol, followed by the addition of a weak aqueous base to neutralize the generated HCl.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Violent, uncontrolled reaction during quenching | 1. Too rapid addition of the quenching agent. 2. Inadequate cooling of the reaction mixture. 3. Use of a highly concentrated quenching solution. 4. Scale of the reaction is too large for the cooling capacity. | 1. Always add the this compound solution slowly and in a controlled manner to the quenching agent. Never add the quenching agent to the neat acyl chloride. 2. Ensure the quenching vessel is adequately cooled in an ice/water or ice/acetone bath. 3. Use a dilute quenching solution to better manage the heat of reaction. 4. For larger scale reactions, consider a semi-batch or continuous quenching process to improve heat dissipation. |
| Excessive fuming (HCl gas evolution) | 1. Rapid hydrolysis/alcoholysis of the acyl chloride. 2. Inadequate ventilation. | 1. Slow down the addition rate to control the rate of HCl generation. 2. Ensure the quenching procedure is performed in a well-ventilated fume hood. 3. Consider using a gas trap with a dilute sodium hydroxide solution to scrub the evolved HCl gas. |
| Formation of a solid precipitate that hinders stirring | 1. The product of the quenching reaction (e.g., 3-Chloro-2-nitrobenzoic acid) may be insoluble in the reaction solvent. | 1. Choose a quenching solvent or co-solvent in which the resulting carboxylic acid or ester is soluble. 2. Ensure vigorous stirring to maintain a mobile slurry. 3. If a solid does form, proceed with caution and ensure it does not prevent effective mixing and heat transfer. |
| Discoloration of the reaction mixture (darkening) | 1. Decomposition of the this compound due to localized overheating. 2. Presence of impurities. | 1. Improve cooling and slow down the addition rate to prevent temperature spikes. 2. Ensure the starting material and solvents are of high purity. |
Detailed Quenching Protocol (Small Laboratory Scale)
This protocol is designed for the safe quenching of small quantities (typically < 5g) of this compound. Always perform a risk assessment before carrying out this procedure.
Materials:
-
This compound solution (in an anhydrous, inert solvent like dichloromethane or toluene).
-
Quenching solution: A 1:1 mixture of isopropanol and water.
-
Neutralizing solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Ice/water bath.
-
Appropriate personal protective equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves (e.g., butyl rubber or Viton®).
Experimental Workflow Diagram:
Caption: Workflow for the safe quenching of this compound.
Step-by-Step Procedure:
-
Preparation:
-
In a flask of appropriate size (at least 5-10 times the volume of the final mixture), place the isopropanol/water quenching solution.
-
Begin vigorous stirring and cool the flask in an ice/water bath to 0-5 °C.
-
-
Quenching:
-
Slowly, add the solution of this compound dropwise to the cold, stirred quenching solution.
-
Monitor the temperature of the quenching mixture continuously. Ensure the temperature does not rise above 10 °C. Adjust the addition rate as necessary to maintain temperature control.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure the reaction is complete.
-
-
Neutralization:
-
Slowly and carefully, add the saturated sodium bicarbonate solution to the quenched mixture. Be prepared for gas (CO₂) evolution.
-
Continue adding the bicarbonate solution portion-wise until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8), as checked with pH paper.
-
-
Work-up and Disposal:
-
The mixture can now be worked up as required by the specific experimental procedure (e.g., separation of layers, extraction).
-
Dispose of the chemical waste in accordance with your institution's hazardous waste disposal guidelines.
-
Logical Relationship Diagram for Safe Quenching:
Caption: Logical relationships between hazards and mitigation strategies for quenching this compound.
References
-
Lever, S. D., & Papadaki, M. (2004). Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride. Journal of Hazardous Materials, 115(1-3), 91–100. [Link]
-
PubChem. (n.d.). 2-Nitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
Chemguide. (n.d.). Reactions of Acyl Chlorides with Water, Alcohols and Phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Technical Support Center: Controlling Exotherms in the Acylation of Amines with 3-Chloro-2-nitrobenzoyl chloride
Welcome to the dedicated technical support center for handling the highly reactive intermediate, 3-Chloro-2-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic nature of its reactions with amines. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both safety and success in your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the reaction between this compound and amines.
Q1: What makes the reaction between this compound and amines so exothermic?
A1: The high reactivity and subsequent exotherm are due to several electronic factors within the this compound molecule. The acyl chloride group is inherently reactive.[1] This reactivity is significantly amplified by the presence of two strong electron-withdrawing groups on the aromatic ring: the nitro group (NO₂) and the chlorine atom (Cl).[2] These groups pull electron density away from the carbonyl carbon, making it highly electrophilic and thus extremely susceptible to nucleophilic attack by an amine.[1][2] The formation of the stable amide bond is a thermodynamically favorable process that releases a significant amount of energy as heat.
Q2: What are the primary risks associated with an uncontrolled exotherm in this reaction?
A2: An uncontrolled exotherm, often called a "runaway reaction," poses several significant risks:
-
Safety Hazards: Rapid increases in temperature and pressure can exceed the limits of the reaction vessel, leading to violent boiling, splashing of corrosive materials, or even vessel rupture.
-
Reduced Product Yield and Purity: Excessive heat can lead to the degradation of both starting materials and the desired product. It can also promote the formation of unwanted side products, such as di-acylated amines or products from reactions with the solvent.[3]
-
Inconsistent Results: Poor temperature control leads to poor reproducibility, making process scale-up challenging and unreliable.
Q3: What is the general mechanism for the reaction of an acyl chloride with an amine?
A3: The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically through a nucleophilic addition-elimination pathway.[4][5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[4][5]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is eliminated as a good leaving group.[4][5]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base in the reaction mixture (this can be another molecule of the amine starting material or an added base like triethylamine) to yield the final neutral amide product and a salt byproduct (e.g., triethylammonium chloride).[4]
Q4: Why is a base typically added to this reaction?
A4: A base is crucial for two main reasons:
-
Neutralizing HCl: The reaction produces hydrogen chloride (HCl) as a byproduct.[6] If not neutralized, the HCl will react with the starting amine to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, which will halt or slow the reaction.[7]
-
Driving the Reaction to Completion: By scavenging the HCl, the base ensures that the amine remains available to react, thus driving the equilibrium towards the formation of the amide product.[7] Common bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIEA), which are non-nucleophilic and do not compete with the primary or secondary amine reactant.[8]
Section 2: Troubleshooting Guide for Exotherm Control
This section provides practical, step-by-step solutions to common problems encountered during the acylation of amines with this compound.
Issue 1: The reaction temperature is rising too quickly, even with external cooling.
This is a classic sign of an impending runaway reaction. Immediate action is required to bring the exotherm under control.
Root Causes & Solutions
| Root Cause | Explanation | Immediate Corrective Actions | Long-Term Preventative Measures |
| Addition Rate is Too Fast | The rate of the reaction, and thus the rate of heat generation, is directly proportional to the rate at which the acyl chloride is added to the amine solution. | 1. Immediately stop the addition of the acyl chloride. 2. Increase the efficiency of the external cooling (e.g., switch from an ice-water bath to a dry ice/acetone bath). 3. If the temperature continues to rise, consider adding a small amount of a pre-cooled, inert solvent to dilute the reaction mixture and act as a heat sink.[9] | 1. Use a dropping funnel or a syringe pump for controlled, dropwise addition of the acyl chloride solution.[2] 2. For larger scale reactions, establish a maximum allowable addition rate based on the cooling capacity of the reactor. |
| Inadequate Cooling | The cooling system (e.g., ice bath, cryocooler) is insufficient to remove the heat generated by the reaction. | 1. Stop the addition. 2. Upgrade the cooling system immediately (e.g., add dry ice to the ice bath). | 1. Ensure the reaction vessel is appropriately sized for the cooling bath to allow for efficient heat transfer. 2. For reactions larger than a few grams, consider using a jacketed reactor with a circulating coolant for more precise temperature control. |
| High Reactant Concentration | More concentrated solutions lead to a faster reaction rate and a greater amount of heat generated per unit volume. | 1. Stop the addition. 2. If safe to do so, add a pre-cooled, anhydrous, and inert solvent to dilute the reaction mixture. | 1. Start with more dilute solutions of both the amine and the acyl chloride. A good starting point is often 0.1-0.5 M. |
| Incorrect Order of Addition | Adding the amine to the acyl chloride can create a localized excess of the highly reactive acyl chloride, leading to a very rapid initial reaction. | This is difficult to correct mid-reaction. The primary goal is to manage the exotherm. | Always add the acyl chloride solution slowly to the amine solution. This ensures that the highly reactive species is never in excess. |
Issue 2: The final product is impure, with significant byproducts.
Excessive heat is a common culprit for the formation of impurities.
Root Causes & Solutions
| Side Product | Plausible Cause | Identification | Prevention |
| Di-acylated Product | High reaction temperatures and/or the use of a very strong base can lead to the acylation of the newly formed amide. | Mass Spectrometry (MS) will show a molecular ion corresponding to the addition of a second 3-chloro-2-nitrobenzoyl group. | 1. Maintain a low reaction temperature (0 °C or below). 2. Use a slight excess (1.05-1.1 equivalents) of the amine relative to the acyl chloride.[7] 3. Use a non-nucleophilic base of appropriate strength, such as triethylamine or pyridine. |
| Hydrolysis Product (3-Chloro-2-nitrobenzoic acid) | Presence of water in the reaction mixture will lead to the hydrolysis of the highly reactive acyl chloride.[3][7] | Can be detected by NMR or IR spectroscopy (presence of a broad O-H stretch). It can typically be removed with a basic wash during workup.[3] | 1. Use anhydrous solvents. 2. Dry all glassware thoroughly in an oven before use. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[7] |
| Products of Reaction with Solvent | Nucleophilic solvents (e.g., alcohols) will react with the acyl chloride. | Can be identified using spectroscopic methods like NMR and MS.[7] | Use non-nucleophilic, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[2][10] |
Issue 3: The reaction is sluggish or does not go to completion, even after extended reaction times.
While the primary concern is often controlling the exotherm, a stalled reaction can also be problematic.
Root Causes & Solutions
-
Insufficient Base: If there is not enough base to neutralize the HCl produced, the amine will be protonated and the reaction will stop.
-
Solution: Ensure at least one equivalent of a non-nucleophilic base is used. For less reactive amines, a slight excess (1.1-1.2 equivalents) may be beneficial.[3]
-
-
Poor Amine Nucleophilicity: Amines with strong electron-withdrawing groups may be poor nucleophiles, reacting slowly.
-
Solution: While this is an inherent property of the substrate, gentle warming of the reaction mixture after the initial exothermic addition is complete may be necessary. This should be done cautiously, with careful monitoring of the temperature.
-
-
Steric Hindrance: Bulky groups on the amine or near the acyl chloride can slow the reaction rate.
-
Solution: Similar to poor nucleophilicity, longer reaction times and gentle warming may be required.
-
Section 3: Experimental Protocols and Best Practices
General Protocol for the Controlled Acylation of an Amine
This protocol provides a framework for the safe and effective acylation of a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0-1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.1-1.2 eq)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, and a low-temperature thermometer.
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen or argon, dissolve the amine and triethylamine in anhydrous DCM in the round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. For particularly reactive amines, a dry ice/acetone bath (-78 °C) is recommended.
-
Addition of Acyl Chloride: In a separate flask, dissolve the this compound in anhydrous DCM. Transfer this solution to a dropping funnel.
-
Controlled Reaction: Add the acyl chloride solution dropwise to the cooled, vigorously stirring amine solution over a period of 30-60 minutes. Monitor the internal temperature of the reaction closely. The temperature should not be allowed to rise more than a few degrees.[2] A precipitate of triethylammonium chloride will likely form.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the cooled temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any hydrolyzed acid, and finally with brine.[7]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product as necessary, typically by recrystallization or column chromatography.
Visualization of the Experimental Workflow
Caption: A generalized workflow for the controlled synthesis of amides.
Solvent Selection for Exotherm Management
The choice of solvent is critical not only for dissolving the reactants but also for acting as a heat sink.[9]
| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability | Comments |
| Dichloromethane (DCM) | 9.1 | 40 | Excellent | Good solubility for many organic compounds and is inert. Its low boiling point can be a safety concern if the exotherm is not controlled. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Good | A good aprotic solvent. Must be anhydrous as it is miscible with water. |
| Acetonitrile | 37.5 | 82 | Good | A more polar aprotic solvent that can be useful for less soluble starting materials.[10] |
| Toluene | 2.4 | 111 | Fair | A non-polar aprotic solvent. Its higher boiling point provides a larger safety margin for temperature control, but solubility may be an issue. |
Data sourced from multiple chemical suppliers and standard organic chemistry texts.
Logical Relationship Diagram for Troubleshooting
Caption: A decision tree for troubleshooting common reaction issues.
Section 4: Concluding Remarks
The reaction of this compound with amines is a powerful tool for amide synthesis, but its inherent reactivity demands a thorough understanding of the factors that control its exotherm. By carefully selecting solvents, controlling the rate of addition, ensuring adequate cooling, and using the appropriate stoichiometry, researchers can safely and efficiently perform this transformation. This guide serves as a foundational resource for troubleshooting and optimizing these reactions, with the ultimate goal of promoting safer and more successful chemical synthesis.
References
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). PMC. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC. [Link]
-
Solvent effects. (n.d.). Wikipedia. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Use of Solvents. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
N-Acylation Reactions of Amines. (n.d.). ResearchGate. [Link]
-
An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. (2020). ResearchGate. [Link]
-
acyl chlorides with ammonia or primary amines. (n.d.). Chemguide. [Link]
-
N-(3-chlorophenethyl)-4-nitrobenzamide. (n.d.). MDPI. [Link]
-
Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. (2019). ResearchGate. [Link]
-
reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. [Link]
-
p-NITROBENZOYL CHLORIDE. (n.d.). Organic Syntheses Procedure. [Link]
-
3-Chloro-2-nitrobenzoic acid. (n.d.). PubChem. [Link]
-
Reactions of Amines. (2020). Chemistry LibreTexts. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. [Link]
-
Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. [Link]
-
The reactions of amines with acyl chlorides (acid chlorides). (2017). infobank for readers and discoverers. [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). The Synthetic Organic Chemist's Companion. [Link]
-
Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (n.d.). [Link]
-
Reduction of nitro arene by Fe/ammonium chloride. (2012). ChemSpider Synthetic Pages. [Link]
-
Amines. (n.d.). chemrevise. [Link]
-
Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Systems for 3-Chloro-2-nitrobenzoyl Chloride
Document ID: TSC-SOLV-3CNBC-01 Last Updated: February 15, 2026 Department: Chemical Process R&D / Technical Support Subject: Solvent Compatibility, Handling, and Troubleshooting for 3-Chloro-2-nitrobenzoyl Chloride
Executive Summary & Chemical Profile[1][2][3][4]
This compound is a highly electrophilic acyl chloride intermediate. Its reactivity is governed by two competing structural factors:
-
Electronic Activation: The 2-nitro group is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack (hydrolysis).
-
Steric Hindrance: The ortho-nitro substituent creates significant steric bulk, which can impede attack by larger nucleophiles but does not protect against small molecules like water or methanol.
Critical Safety Warning: This compound is a lachrymator and corrosive.[1] It reacts violently with water and alcohols.[1][2] Never use DMSO (Dimethyl Sulfoxide) as a solvent, as it poses a severe explosion hazard with acyl chlorides.[3]
Solvent Compatibility Matrix
The choice of solvent is binary: it must be aprotic and anhydrous .[4]
Compatibility Decision Logic (Visualized)
Figure 1: Decision tree for selecting a safe and effective solvent system.
Detailed Solvent Data Table
| Solvent Class | Specific Solvent | Compatibility | Technical Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | High solubility. Low boiling point allows easy removal. Standard for amide couplings. |
| Chlorinated | 1,2-Dichloroethane | Good | Higher boiling point than DCM; useful if reflux is required. |
| Aromatic | Toluene | Excellent | Inert. Ideal for high-temperature reactions. Poor solubility for some polar salts. |
| Ether | THF (Tetrahydrofuran) | Conditional | Good for amide couplings. Avoid with strong Lewis Acids (e.g., AlCl₃) as it can polymerize or complex. |
| Ether | 2-MeTHF | Good | Greener alternative to THF. Immiscible with water (easier workup). |
| Polar Aprotic | Acetonitrile (MeCN) | Good | Useful for polar substrates. Must be strictly anhydrous. |
| Polar Aprotic | DMF / DMAc | Restricted | Catalytic use only. Bulk solvent use causes Vilsmeier-Haack side reactions with the acid chloride [1]. |
| Sulfoxide | DMSO | PROHIBITED | Explosion Hazard. Reacts violently to form Pummerer rearrangement products [2]. |
| Protic | Water, Methanol, Ethanol | PROHIBITED | Immediate hydrolysis/solvolysis to benzoic acid or esters. |
Troubleshooting Guide (Q&A)
Scenario A: Impurity Formation
Q: I am running an amide coupling in DMF, but LCMS shows a significant impurity (+28 mass or similar). What is happening?
A: You are likely observing the formation of a Vilsmeier adduct.
-
Mechanism: DMF is not inert toward acid chlorides. The oxygen of the amide attacks the electrophilic carbonyl of this compound, forming an imidoyl chloride intermediate.
-
Solution: Switch to DCM or THF . If the amine is insoluble, use NMP (N-methylpyrrolidone) with caution, or use a biphasic system (DCM/Water) with an inorganic base (Schotten-Baumann conditions), provided the amine is stable in water.
Scenario B: Low Yield / Hydrolysis
Q: My starting material disappears, but I isolate the corresponding benzoic acid (3-chloro-2-nitrobenzoic acid) instead of the product. Why?
A: This is a classic "wet solvent" failure.
-
Cause: The 2-nitro group makes the carbonyl highly reactive. Even trace moisture (ppm levels) in "technical grade" solvents is sufficient to hydrolyze the chloride.
-
Solution:
-
Use Anhydrous grade solvents (stored over molecular sieves).
-
Purge the reaction vessel with Nitrogen or Argon before adding the acid chloride.
-
Verify the quality of your base (e.g., old Triethylamine can contain significant water).
-
Scenario C: Solubility Issues
Q: The acid chloride does not dissolve fully in Toluene at room temperature.
A: this compound is a solid with moderate polarity due to the nitro group.
-
Solution:
-
Heat: Gently warm the toluene to 40-50°C (the compound is stable to heat in the absence of nucleophiles).
-
Co-solvent: Add a small amount of DCM to aid dissolution, then add the toluene.
-
Switch: Use DCM or Chloroform if temperature constraints allow.
-
Experimental Protocols
Protocol 1: Anhydrous Amide Coupling (Standard)
Target: Synthesis of Amides from this compound.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)
-
Solvent: Anhydrous DCM (0.1 M - 0.2 M concentration)
Workflow:
Figure 2: Standard workflow for anhydrous amide coupling.
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Amine Solution: Add the amine and tertiary amine base (TEA/DIPEA) to anhydrous DCM. Cool to 0°C.
-
Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture. Note: The reaction is exothermic.
-
Reaction: Allow to warm to room temperature. Stir for 1-4 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.[5] Wash organics with brine, dry over MgSO₄, and concentrate.
Protocol 2: Quenching Spills
Safety protocol for handling spills of the acid chloride.
-
Do not use water directly on the neat solid/liquid spill (generates HCl gas and heat).[2]
-
Cover the spill with solid Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate .
-
Slowly add water to the solid mixture to hydrolyze it in a controlled manner.
-
Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acyl Chlorides and Vilsmeier Reagents).
-
Santos, M. M., et al. "Reaction of DMSO with Acid Chlorides: The Pummerer Rearrangement." Tetrahedron, vol. 64, no. 8, 2008.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11875, 2-Nitrobenzoyl chloride" (Analogous reactivity profile). PubChem.[6] [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Acid Chloride Synthesis & HCl Management
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Managing HCl Byproduct Formation in Acid Chloride Reactions
Introduction
Welcome to the Technical Support Center. You are likely here because your acid chloride synthesis is suffering from "The HCl Problem"—a ubiquitous challenge where the hydrochloric acid byproduct causes side reactions (e.g., protecting group cleavage), equipment corrosion, or safety hazards.
This guide moves beyond basic textbook procedures. It treats the reaction as a system where HCl is not just a waste product, but a reactive variable that must be actively managed.
Module 1: The Knowledge Base (Mechanism & Causality)
The Core Mechanism: Why HCl Forms
In standard chlorination (using Thionyl Chloride, Oxalyl Chloride, or
The Critical Variable: DMF Catalysis Most stalled reactions occur because users omit the catalyst. Dimethylformamide (DMF) is not just a solvent; it acts as a nucleophilic catalyst.[1] It reacts with the chlorinating agent to form the Vilsmeier-Haack intermediate (chloroiminium ion), which is far more electrophilic than the bulk reagent.
Visualizing the Pathway
The following diagram illustrates the catalytic cycle and the specific points where HCl is generated and where it exits the system.
Figure 1: The DMF-catalyzed activation cycle showing the generation of HCl and regeneration of the catalyst.[2][3][4][5]
Module 2: Troubleshooting Hub
Select the symptom that best matches your observation.
Issue 1: "My acid-labile protecting groups (Boc, TBS) are falling off."
-
Diagnosis: The HCl concentration in the reaction matrix has exceeded the threshold for acid-catalyzed deprotection. Even though HCl is a gas, it is highly soluble in polar solvents (THF, DCM) and ethers.
-
The Fix:
-
Switch Reagents: Move to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[6] It generates neutral amide byproducts instead of acidic HCl.
-
Scavenging: If you must use
, add a non-nucleophilic base like 2,6-Lutidine (1.1 eq) to buffer the solution. Avoid Pyridine if the product is highly reactive, as it can form N-acyl salts.
-
Issue 2: "The reaction is stalling or taking >12 hours."
-
Diagnosis: Kinetic barrier. The carboxylic acid is not nucleophilic enough to attack the bulk thionyl chloride.
-
The Fix: Add DMF (1-5 mol%) . As shown in Figure 1, the chloroiminium species is the active electrophile. Without it, electron-deficient acids (e.g., nitro-benzoic acids) will not react.
Issue 3: "My product is dark/tarry upon concentration."
-
Diagnosis: Polymerization or decomposition induced by residual HCl/SO2 during rotary evaporation.
-
The Fix: Azeotropic Removal. Do not just evaporate. Add dry Toluene or Hexane to the crude mixture and evaporate. Repeat 3x. This physically carries entrained HCl gas out of the oil.
Module 3: Protocol Library
Protocol A: The "Trap-and-Sweep" Method (Standard)
Best for: Robust substrates, scale-up, cost-efficiency.
-
Setup: 3-neck RBF equipped with a stir bar, reflux condenser, nitrogen inlet, and a gas outlet connected to a scrubber (NaOH trap).
-
Reagents:
-
Substrate: 1.0 equiv.
-
Solvent: DCM or Toluene (Anhydrous).
-
Reagent: Thionyl Chloride (1.2 - 1.5 equiv).
-
Catalyst: DMF (0.05 equiv).
-
-
Execution:
-
Dissolve acid and DMF in solvent under
. -
CRITICAL STEP: Initiate a slow, steady stream of
through the solution (sparging) before adding . -
Add
dropwise. The flow actively sweeps evolved HCl/SO2 out of the solution and into the trap, preventing saturation. -
Reflux until TLC indicates completion.[7]
-
-
Workup: Concentrate with Toluene azeotrope (3x) to remove trapped gases.
Protocol B: Neutral Conditions (Ghosez’s Reagent)
Best for: Boc-protected amines, silyl ethers, acid-sensitive moieties.
-
Reagents:
-
Substrate: 1.0 equiv.
-
Ghosez's Reagent: 1.1 - 1.2 equiv.
-
Solvent: DCM or
(Anhydrous).
-
-
Execution:
-
Dissolve substrate in solvent at 0°C.
-
Add Ghosez’s reagent dropwise.
-
Allow to warm to Room Temperature (RT). Stir for 1-3 hours.
-
Mechanism Note: The byproduct is N,N,2-trimethylpropanamide (neutral). No HCl gas is generated.
-
-
Workup: The byproduct is soluble in organic solvents but does not interfere with most subsequent acylations. Use the solution directly if possible.
Data Comparison: Chlorinating Agents
| Reagent | Byproducts | HCl Management | Suitability for Acid-Sensitive Groups |
| Thionyl Chloride ( | Requires Scrubber/Sparging | Low (Requires buffering) | |
| Oxalyl Chloride | Requires Scrubber (CO is toxic) | Medium (Volatile byproducts) | |
| Ghosez's Reagent | Amide (neutral liquid) | None Required | High (Gold Standard) |
| Cyanuric Chloride | Cyanuric acid (solid) | Filtration | Medium-High |
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Pyridine to scavenge HCl with Thionyl Chloride? A: Yes, but with caution. Pyridine forms Pyridinium Hydrochloride, which is an acidic salt and can still cause deprotection in sensitive substrates. Furthermore, Pyridine can react with the acid chloride to form an N-acyl pyridinium salt, which is highly reactive and moisture sensitive. For strictly neutral conditions, Ghosez's reagent is superior.
Q: Is the DMF/Thionyl Chloride reaction safe? A: Generally, yes, but it produces a minor byproduct called Dimethylcarbamoyl Chloride (DMCC) , which is a potent carcinogen [1]. Always handle the crude reaction mixture in a fume hood and treat all waste streams as hazardous.
Q: How do I know if my HCl is actually gone?
A: The "Smell Test" is dangerous. Use the "Vapor Test": Bring a glass rod dipped in ammonium hydroxide (
References
-
Levin, D. (1997). "Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions Involving the Use of Dimethylformamide as a Catalyst or Solvent." Organic Process Research & Development, 1(2), 182.
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1979). "alpha-Chloroenamines; Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine."[8] Organic Syntheses, 59, 26.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Common Organic Chemistry. (n.d.). "Boc Deprotection Mechanism (HCl)."[3][4][9]
Sources
- 1. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. brainly.com [brainly.com]
- 6. entegris.com [entegris.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: FTIR Characterization of 3-Chloro-2-nitrobenzoyl Chloride
Executive Summary & Application Context
3-Chloro-2-nitrobenzoyl chloride is a high-value intermediate often used in the synthesis of heterocyclic pharmaceutical scaffolds.[1] Its reactivity, driven by the electrophilic acyl chloride group, makes it prone to rapid hydrolysis back to its precursor, 3-Chloro-2-nitrobenzoic acid .[1]
For researchers, the critical analytical challenge is not just "identifying" the molecule, but validating its active state . A standard library match is insufficient if it fails to detect partial hydrolysis.
This guide compares the FTIR spectral signature of the active acid chloride against its hydrolyzed impurity, providing a self-validating protocol for quality control.
Spectral Comparison: Product vs. Impurity
The distinction between the active reagent and its inactive precursor relies on two primary vibrational shifts: the Carbonyl (C=O) shift and the Hydroxyl (O-H) emergence .
Table 1: Characteristic Peak Assignments
| Functional Group | Vibration Mode | Active Product (Benzoyl Chloride) | Impurity/Precursor (Benzoic Acid) | Mechanistic Insight |
| Carbonyl (C=O) | Stretching | 1775 – 1810 cm⁻¹ (Strong, Sharp) | 1690 – 1715 cm⁻¹ (Strong) | The Cl atom is highly electronegative (inductive effect -I), shortening the C=O bond and shifting it to a higher frequency compared to the acid.[1] |
| Hydroxyl (O-H) | Stretching | ABSENT | 2500 – 3300 cm⁻¹ (Broad, "Beard") | The carboxylic acid dimerizes via H-bonding, creating a massive, broad absorption band that obscures the C-H region.[1] |
| Nitro (-NO₂) | Asymmetric Stretch | ~1530 – 1550 cm⁻¹ | ~1530 – 1550 cm⁻¹ | Confirms the presence of the nitro group on the aromatic ring (present in both).[1] |
| Nitro (-NO₂) | Symmetric Stretch | ~1340 – 1360 cm⁻¹ | ~1340 – 1360 cm⁻¹ | Secondary confirmation of the nitro group.[1] |
| C-Cl (Acyl) | Stretching | ~600 – 800 cm⁻¹ | ABSENT | Specific to the acid chloride functionality (often obscured in fingerprint region).[1] |
Critical QC Check: If you observe any shouldering around 1700 cm⁻¹ or a rising baseline above 3000 cm⁻¹, your sample has hydrolyzed.
Mechanistic Analysis of Spectral Shifts
To interpret the spectrum correctly, one must understand the electronic environment of the 3-Chloro-2-nitrobenzene ring.[1]
-
The "Blue Shift" of Acid Chlorides: In this compound, the chlorine atom attached to the carbonyl carbon exerts a strong electron-withdrawing inductive effect (-I).[1] This pulls electron density away from the carbonyl carbon, strengthening the C=O double bond character. This "stiffening" of the bond requires higher energy to stretch, moving the peak to ~1790 cm⁻¹ .
-
The "Red Shift" of Carboxylic Acids: In the precursor acid, the carbonyl is conjugated with the hydroxyl lone pairs (resonance effect), which weakens the C=O bond character. Furthermore, carboxylic acids form stable dimers through hydrogen bonding, which drastically lowers the vibrational frequency to ~1700 cm⁻¹ .
-
Substituent Effects (Nitro & Chloro): The ortho-nitro and meta-chloro groups on the ring are both electron-withdrawing.[1] This generally shifts all ring-associated vibrations to slightly higher frequencies compared to unsubstituted benzoyl chloride.[1]
Experimental Protocol: Handling Moisture-Sensitive Reagents
Analyzing acid chlorides requires strict exclusion of atmospheric moisture. A standard KBr pellet preparation often results in hydrolysis during the grinding process, leading to false negatives.
Recommended Method: ATR (Attenuated Total Reflectance)
Prerequisite: Diamond or ZnSe crystal (Acid resistant).
-
Background Scan: Collect a background spectrum of the clean, dry crystal (32 scans).
-
Sample Prep:
-
Solid samples: Place a small amount of this compound directly on the crystal.[1]
-
Liquid/Melt: If the sample is low-melting, ensure it covers the active area.
-
-
Rapid Measurement:
-
Apply pressure immediately using the anvil.
-
Crucial: Start the scan within 10 seconds of exposure to air.
-
-
Validation:
-
Check the 3000–3500 cm⁻¹ region.[2] A flat baseline indicates a successful, dry run.
-
A broad rise indicates hydrolysis occurred during sampling.
-
Alternative Method: Nujol Mull
If ATR is unavailable, use a Nujol mull between NaCl plates. The mineral oil (Nujol) acts as a barrier to atmospheric moisture.
-
Note: Nujol will introduce strong C-H peaks at 2900 cm⁻¹ and 1460 cm⁻¹, but the carbonyl region (1700–1800 cm⁻¹) remains clear for analysis.
Visualization of Analytical Logic
Diagram 1: Spectral Decision Tree
This logic flow helps analysts quickly determine the status of their reagent.
Caption: Decision tree for validating reagent purity. Note the critical split at the Carbonyl frequency.[2]
Diagram 2: Synthesis & Degradation Cycle
Understanding the chemical pathway clarifies why the spectrum changes.
Caption: The reversible relationship between the stable acid and the reactive chloride, mediated by moisture.[1]
References
-
National Institute of Standards and Technology (NIST). Benzoyl chloride Infrared Spectrum.[3] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link][1]
-
Doc Brown's Chemistry. Interpretation of the infrared spectrum of benzoic acid. Available at: [Link][1]
-
Midac Corporation. Handling Acid Chlorides and HCl Measurements by FTIR. Available at: [Link][1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Benzoyl chloride [webbook.nist.gov]
Technical Guide: Mass Spectrometry Fragmentation of 3-Chloro-2-nitrobenzoyl Chloride
The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 3-Chloro-2-nitrobenzoyl chloride, contrasting direct analysis with derivatization strategies.
Content Type: Comparative Analysis & Methodological Guide Subject: this compound (CAS: 50272-78-1) Audience: Analytical Chemists, Process Development Scientists
Executive Summary & The Analytical Challenge
This compound (CNBC) is a highly reactive electrophile commonly used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its analysis by mass spectrometry presents a distinct dichotomy:
-
The Stability Challenge: As an acid chloride, CNBC is prone to rapid hydrolysis upon exposure to trace moisture, converting to 3-chloro-2-nitrobenzoic acid. This creates artifacts in direct injection GC-MS, leading to peak tailing and source corrosion (HCl formation).
-
The Structural Challenge: The molecule contains two chlorine atoms (one aryl, one acyl) and an ortho-nitro group. This specific arrangement induces unique "ortho-effects" and complex isotopic clusters that are diagnostic for structural confirmation.[1]
This guide compares Direct EI-MS Analysis (Method A) against In-Situ Derivatization (Method B), providing the mechanistic data required to validate the compound's identity.
Comparative Analysis: Direct vs. Derivatized Workflows
Method A: Direct Electron Ionization (EI)
Best for: Rapid in-process checks under strictly anhydrous conditions.
In direct analysis, the molecular ion (
Key Fragmentation Characteristics:
-
Isotopic Signature: The parent molecule (
) contains two chlorine atoms. This generates a characteristic triplet pattern at m/z 219, 221, and 223 with an approximate intensity ratio of 9:6:1 . -
Alpha-Cleavage (Base Peak): The weakest bond is the
bond of the acid chloride. Homolytic cleavage yields the stable acylium ion ( ).-
Note: The acylium ion retains only one chlorine (the aryl-Cl). Consequently, its isotopic pattern shifts from 9:6:1 to 3:1 (m/z 184/186).
-
-
Ortho-Effect: The nitro group at position 2 interacts with the carbonyl cation, facilitating the loss of
and .
Method B: Methanolysis Derivatization (Recommended)
Best for: Quantitative purity analysis and stability.
Due to the instability of the acid chloride, converting CNBC to Methyl 3-chloro-2-nitrobenzoate is the industry-standard protocol for validation.
-
Reaction:
-
Result: The mass spectrum shifts. The labile
is replaced by . The molecular ion becomes stable, and the isotopic pattern simplifies to a single chlorine system (3:1 ratio).
Mechanistic Fragmentation Pathways (Graphviz)
The following diagram illustrates the competing fragmentation pathways for the direct analysis of CNBC, highlighting the critical "Ortho Effect" and the isotopic transitions.
Figure 1: EI-MS fragmentation pathway of this compound. Note the transition from a 2-chlorine isotope pattern (Parent) to a 1-chlorine pattern (Acylium).
Experimental Data Comparison
The following table contrasts the theoretical and observed ions for the Acid Chloride (Direct) versus the Methyl Ester (Derivatized).
| Feature | This compound (Direct) | Methyl 3-chloro-2-nitrobenzoate (Derivatized) |
| Formula | ||
| Molecular Weight | ~220 Da | ~215.5 Da |
| Molecular Ion ( | m/z 219 (Weak/Unstable) | m/z 215 (Strong/Stable) |
| Isotope Pattern ( | 9:6:1 (Due to 2 Cl atoms) | 3:1 (Due to 1 Cl atom) |
| Base Peak (100%) | m/z 184 (Acylium Ion | m/z 184 (Acylium Ion |
| Key Neutral Loss | Loss of -Cl (35/37 Da) | Loss of -OCH3 (31 Da) |
| Secondary Fragment | m/z 156 ( | m/z 156 ( |
| Interference Risk | High (Hydrolysis to Acid, m/z 201) | Low (Stable in solution) |
Interpretation of Data[2][3][4][5][6][7][8][9][10][11]
-
The Common Acylium Ion (m/z 184): Both the acid chloride and the methyl ester degrade to the same base peak (m/z 184). This confirms the core structure (
) is intact in both methods. -
Differentiation: You differentiate the two by the Molecular Ion .
-
If you see m/z 219/221/223
It is the Acid Chloride. -
If you see m/z 215/217
It is the Methyl Ester. -
If you see m/z 201/203
It is the Hydrolyzed Acid (Artifact).
-
Validated Experimental Protocol
Protocol: In-Situ Derivatization for Quality Control
Objective: Stabilize CNBC for accurate purity assessment without hydrolysis artifacts.
Reagents:
-
HPLC Grade Methanol (anhydrous).
-
Pyridine (Acid scavenger, optional but recommended).
-
Dichloromethane (DCM).
Step-by-Step Workflow:
-
Sampling: Weigh approximately 10 mg of this compound into a 2 mL GC vial.
-
Derivatization: Add 0.5 mL of anhydrous Methanol.
-
Observation: The reaction is exothermic. If the sample is pure acid chloride, it will dissolve rapidly.
-
-
Buffering (Optional): Add 10
L of Pyridine to neutralize the HCl generated. This protects the GC column phase. -
Dilution: Dilute to 1.5 mL with Dichloromethane.
-
Analysis: Inject 1
L into GC-MS (Split 50:1).-
Inlet Temp: 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Self-Validating Check:
-
Look for the peak at m/z 215 .
-
Ensure the absence of m/z 201 (Free Acid). If m/z 201 is present, the starting material was already hydrolyzed before derivatization, or the methanol contained water.
References
-
NIST Mass Spectrometry Data Center. Benzoyl chloride, 3-nitro- Mass Spectrum (Analogous fragmentation rules). National Institute of Standards and Technology.[2] [Link]
- Smith, R. M.Understanding Mass Spectra: A Basic Approach, 2nd Edition. Wiley-Interscience.
-
RSC Analytical Methods. Derivatization and rapid GC-MS screening of chlorides. Royal Society of Chemistry. [Link]
Sources
HPLC method development for 3-Chloro-2-nitrobenzoyl chloride purity
An In-Depth Technical Guide to HPLC Method Development for the Purity Assessment of 3-Chloro-2-nitrobenzoyl Chloride
In the landscape of pharmaceutical and specialty chemical manufacturing, the purity of intermediates is a cornerstone of final product quality, safety, and efficacy. This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value organic compounds. Its purity directly influences the yield and impurity profile of subsequent reaction steps. Therefore, a robust and reliable analytical method for its purity determination is not merely a quality control requirement but a critical component of process understanding and optimization.
This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive walkthrough of the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. We will delve into the rationale behind the methodological choices, present a detailed experimental protocol, and compare the performance of the developed HPLC method against alternative analytical techniques.
The Rationale for a Dedicated HPLC Method
High-Performance Liquid Chromatography is a powerful and versatile separation technique, making it the workhorse of purity analysis in the pharmaceutical industry.[1] Its high resolving power allows for the separation of the main compound from closely related impurities, which may include starting materials, by-products, and degradation products. When coupled with a UV detector, HPLC offers the sensitivity required to detect and quantify impurities at very low levels.
Understanding the Analyte: this compound
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial.
-
Structure and Polarity: this compound possesses a substituted benzene ring, making it a relatively non-polar molecule. However, the presence of the chloro and nitro functional groups introduces some polarity. This dual nature makes it an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase.[2][3]
-
UV Absorbance: The presence of the nitrobenzoyl chromophore suggests that the compound will absorb UV light, a prerequisite for UV-based detection in HPLC. The nitro group and the benzoyl chloride moiety are both strong chromophores, likely resulting in significant absorbance in the lower UV region (200-300 nm).[4][5]
-
Reactivity: As an acyl chloride, this compound is highly reactive and susceptible to hydrolysis. This necessitates careful sample preparation, often in a non-aqueous solvent, and prompt analysis to prevent degradation.
A Strategically Developed HPLC Method
The following HPLC method was developed based on the chemical properties of this compound and established chromatographic principles.
Experimental Protocol: HPLC Purity Determination
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (≥98%)
-
This compound reference standard (of known purity)
-
Sample of this compound for analysis
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient Program | 0-5 min: 50% B, 5-20 min: 50% to 90% B, 20-25 min: 90% B, 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile |
4. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of acetonitrile.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the sample and dissolve it in 25 mL of acetonitrile.
Rationale for Methodological Choices:
-
Column: A C18 column is a robust and versatile choice for the separation of moderately polar to non-polar compounds.[3] Its hydrophobic stationary phase provides good retention for the analyte.
-
Mobile Phase: A gradient of acetonitrile and water allows for the efficient elution of compounds with a range of polarities.[6][7][8][9] The use of formic acid helps to improve peak shape by suppressing the ionization of any acidic or basic impurities.[7]
-
Detection: A detection wavelength of 254 nm is commonly used for aromatic compounds and is likely to provide good sensitivity for this compound and its potential impurities. A DAD allows for the acquisition of the full UV spectrum of each peak, which can be used to assess peak purity and aid in impurity identification.
Visualization of the Method Development Workflow
Caption: Workflow for HPLC method development.
Ensuring Trustworthiness: Method Validation as per ICH Guidelines
A developed analytical method is only useful if it is proven to be reliable. Method validation provides documented evidence that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for analytical method validation.[10][11][12][13]
Key Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| LOD & LOQ | The lowest amount of analyte in a sample that can be detected (LOD) and quantitatively determined (LOQ) with suitable precision and accuracy. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Hypothetical Validation Data
Linearity
| Concentration (µg/mL) | Peak Area |
| 1 | 12,540 |
| 5 | 63,210 |
| 10 | 126,150 |
| 25 | 314,890 |
| 50 | 629,500 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy (Recovery)
| Spiked Level (%) | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |
| 80 | 8.1 | 8.0 | 98.8 |
| 100 | 10.2 | 10.1 | 99.0 |
| 120 | 12.1 | 12.2 | 100.8 |
Precision (Repeatability)
| Sample No. | Assay (%) |
| 1 | 99.5 |
| 2 | 99.6 |
| 3 | 99.4 |
| 4 | 99.7 |
| 5 | 99.5 |
| 6 | 99.6 |
| Mean | 99.55 |
| %RSD | 0.10 |
Visualization of the Method Validation Process
Caption: Logical flow of the HPLC method validation process.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is an excellent choice for purity determination, other analytical techniques can also be employed.[14][15][16][17][] A comparative assessment helps in selecting the most appropriate method based on specific needs.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a stationary and mobile phase. | Separation based on volatility followed by mass-to-charge ratio detection. | Quantitation based on the integrated signal of a nucleus relative to a standard. |
| Selectivity | High | Very High | High |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Speed | Moderate (15-60 min per sample) | Moderate (20-60 min per sample) | Fast (<15 min per sample) |
| Cost (Instrument) | High | Very High | Very High |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Moderate |
| Key Advantage | Versatility for a wide range of compounds. | Provides structural information of impurities.[19][20] | A primary method that does not require a reference standard of the analyte. |
| Key Limitation | Does not provide structural information directly. | Only for volatile and thermally stable compounds. | Lower sensitivity compared to chromatographic methods. |
Conclusion
The developed reversed-phase HPLC method provides a robust, sensitive, and selective means for determining the purity of this compound. The strategic selection of the stationary phase, mobile phase, and detection parameters, grounded in the physicochemical properties of the analyte, ensures reliable separation from potential impurities. Furthermore, a comprehensive validation protocol, in accordance with ICH guidelines, establishes the trustworthiness of the method for routine quality control applications. While alternative techniques like GC-MS and qNMR offer unique advantages, the developed HPLC method represents an optimal balance of performance, versatility, and accessibility for most analytical laboratories in the pharmaceutical and chemical industries.
References
- Vertex AI Search. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Vertex AI Search. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Vertex AI Search. (n.d.). What methods are used to test the purity of organic compounds?. TutorChase.
- Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
- Vertex AI Search. (2024). Mobile Phase Optmization Strategies for Reversed Phase HPLC.
- Vertex AI Search. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- Vertex AI Search. (2014). Picking the Perfect HPLC Column. Biocompare.
- Vertex AI Search. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Vertex AI Search. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- Vertex AI Search. (2024).
- Vertex AI Search. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- PubChem. (n.d.). 3-Chloro-4-nitrobenzoyl chloride.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- AMSbiopharma. (2025).
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Chemistry LibreTexts. (2021).
- Analytice. (n.d.). Benzoyl chloride - analysis.
- ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?.
- Benchchem. (n.d.).
- Lee, J. H., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Food Science and Technology, 42.
- ResearchGate. (n.d.). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS.
- ICH. (n.d.). Quality Guidelines.
- Lab Manager. (2025).
- Martínez, D., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode.
- ICH. (2023).
- BOC Sciences. (n.d.).
- Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4).
- PubChem. (n.d.). 3-Chloro-2-nitrobenzaldehyde.
- Sigma-Aldrich. (n.d.). 2-Nitrobenzoyl chloride 97%.
- Benchchem. (n.d.).
- Benchchem. (n.d.). Synthesis routes of 3-Nitrobenzoyl chloride.
- SIELC. (n.d.). Separation of Benzoyl chloride, 2-chloro- on Newcrom R1 HPLC column.
- Nagaraju, C., et al. (2018). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 10(2), 140-146.
- Benchchem. (n.d.). Application Notes and Protocols for the Detection of N-(2-chloroacetyl)-3-nitrobenzamide in Reaction Mixtures.
- Hong, P., Phoebe, A., & McConville, P. R. (n.d.). The Use of a Triple Detection System (UV, ELSD, MS) for Pharmaceutical Degradation Studies.
- ChemScene. (n.d.). 22233-52-9 | 3-Chloro-2-nitrobenzaldehyde.
- Gierczak, T., et al. (2012). Nitryl chloride (ClNO2): UV/vis absorption spectrum between 210 and 296 K and O(3P) quantum yield at 193 and 248 nm. The Journal of Physical Chemistry A, 116(24), 5849-5856.
- Thermo Fisher Scientific. (n.d.). Optimizing and Monitoring Solvent Quality for UV-Vis Absorption, Fluorescence and Charged Aerosol Detectors.
- Yan, Z., et al. (n.d.). Preparation of fluorinefunctionalized magnetic nanoparticles for fast extraction and analysis of perfluorinated compounds from traditional Chinese medicine samples. Analytical Methods.
- Chromatography Forum. (2005). chloro-benzoyl chloride impurity or assay method.
Sources
- 1. nbinno.com [nbinno.com]
- 2. biocompare.com [biocompare.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. Nitryl chloride (ClNO2): UV/vis absorption spectrum between 210 and 296 K and O(3P) quantum yield at 193 and 248 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. database.ich.org [database.ich.org]
- 14. tutorchase.com [tutorchase.com]
- 15. moravek.com [moravek.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 19. Benzoyl chloride - analysis - Analytice [analytice.com]
- 20. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
TLC Visualization & Stability Guide: 3-Chloro-2-nitrobenzoyl chloride
Executive Summary
The "Phantom Spot" Warning: 3-Chloro-2-nitrobenzoyl chloride is an acid chloride.[1] Direct Thin Layer Chromatography (TLC) of this compound on standard silica gel is fundamentally flawed due to rapid hydrolysis. The moisture present in silica gel and the atmosphere converts the acid chloride into 3-Chloro-2-nitrobenzoic acid almost instantly upon spotting.
Therefore, a "single spot" observed under UV is often the hydrolysis product, not the intact reagent. This guide details the mandatory Reactive Quenching Protocol to validate purity and compares visualization stains based on their ability to distinguish the active reagent from its degradation product.
Part 1: The Core Directive – Sample Preparation
Do not spot the acid chloride directly. To assess the purity of this compound, you must convert it into a stable derivative before it touches the plate.
Protocol A: The Methanol Quench (Standard of Identity)
This method converts the unstable acid chloride into the stable Methyl 3-chloro-2-nitrobenzoate .
Reagents:
-
Anhydrous Methanol (MeOH)
-
Sample: this compound (~5-10 mg)
Workflow:
-
Dissolve: Place a micro-spatula tip of the sample into a generic HPLC vial or small test tube.
-
Quench: Add 0.5 mL of anhydrous Methanol.
-
Observation: You may observe slight warming or fumes (HCl gas), indicating the acid chloride is active.
-
-
Incubate: Swirl and let stand for 1–2 minutes.
-
Spot: Apply this solution to the TLC plate.
Interpretation:
-
Spot A (The Ester): Represents the active acid chloride content.
-
Spot B (The Acid): If the original sample was already decomposed, it will remain as the free acid (or form the ester much slower without a catalyst, though usually, the acid spot is distinct due to polarity differences).
Part 2: Visualization Stains Comparison
Since the compound contains a nitro group and an aromatic ring, it is highly UV active. However, chemical stains are vital for distinguishing the carboxylic acid impurity.
Comparative Data Table
| Visualization Method | Target Functionality | Sensitivity | Selectivity | Stability | Role in Workflow |
| UV Light (254 nm) | Nitro-Aromatic System | High | Low (Detects both Ester & Acid) | Non-Destructive | Primary Detection |
| Bromocresol Green | Carboxylic Acid (pKa < 5) | Medium | High (Specific to Acid Impurity) | Semi-Permanent | Purity Check (Detects hydrolysis) |
| Iodine Chamber | Aromatic Ring | Medium | Low | Transient | Backup |
| p-Anisaldehyde | General Organic | Low-Medium | Low | Permanent | Not Recommended (Low sensitivity for nitro) |
Detailed Stain Analysis[3][4][5]
1. UV Fluorescence Quenching (254 nm)
-
Mechanism: The nitro-aromatic ring strongly absorbs UV light at 254 nm, appearing as a dark spot against the bright green fluorescent background of F254 silica plates.
-
Application: This is the first step for all plates.
-
Limitation: It cannot easily distinguish between the Acid Chloride (hydrolyzed to Acid) and the Ester derivative unless the Rf values are significantly different.
2. Bromocresol Green (The "Acid Detector")[2]
-
Mechanism: An acid-base indicator.[3] The plate background is blue (basic/neutral); carboxylic acids protonate the dye, turning the spot yellow .[2]
-
Critical Utility: This is the most important stain for this specific compound.
-
Methyl Ester (Quenched Product): Will NOT stain yellow (remains blue/invisible).
-
Hydrolyzed Impurity (Free Acid): Will stain bright yellow .
-
-
Preparation: Dissolve 0.04 g bromocresol green in 100 mL ethanol; add 0.1 M NaOH dropwise until solution is just blue.
3. Iodine Vapor
-
Mechanism: Iodine reversibly intercalates with the aromatic pi-system.
-
Utility: Useful if UV is unavailable, but offers no chemical differentiation between the ester and the acid.
Part 3: Experimental Workflow & Logic
Pathway Diagram: The Hydrolysis Trap
The following diagram illustrates why direct spotting leads to false data and how methanolysis corrects this.
Caption: Figure 1. Chemical fate of the acid chloride on silica vs. methanol quenching.
Decision Tree: Selecting the Right Visualization
Use this logic flow to determine the purity of your reagent.
Caption: Figure 2. Diagnostic workflow for distinguishing intact reagent from acid impurity.
Part 4: Technical Nuances (E-E-A-T)
Rf Value Expectations (Hexane:EtOAc 3:1)
-
Methyl Ester (Quenched): Higher Rf (~0.6 - 0.8). The ester is less polar and moves efficiently up the plate.
-
Carboxylic Acid (Impurity): Lower Rf (~0.1 - 0.3). The acid interacts strongly with the silica (hydrogen bonding) and often streaks unless the solvent is acidified (e.g., with 1% acetic acid).
Safety & Handling
-
Lachrymator: this compound is an acid chloride and can act as a lachrymator. Handle only in a fume hood.
-
HCl Generation: The methanol quench releases small amounts of HCl gas. Do not seal the vial immediately after adding methanol; allow the gas to vent.
References
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of Illinois. (n.d.). General Procedure for the preparation and application for TLC visualization reagents. Retrieved from [Link]
-
PubChem. (2025). 3-Chloro-4-nitrobenzoyl chloride Compound Summary. Retrieved from [Link]
Sources
Safety Operating Guide
3-Chloro-2-nitrobenzoyl Chloride: Laboratory Disposal & Deactivation Protocol
Part 1: Executive Safety Directive
3-Chloro-2-nitrobenzoyl chloride (CAS: 55737-29-6) is not merely "chemical waste"; it is a high-energy electrophile. Its disposal requires treating it as a water-reactive lachrymator .
The presence of the nitro group (-NO₂) at the ortho position, combined with the acyl chloride (-COCl) functionality, creates a molecule that is highly susceptible to rapid hydrolysis. Improper disposal (e.g., pouring down a drain or adding water directly to the container) can result in a violent exotherm, release of hydrogen chloride (HCl) gas, and potential rupture of the vessel.
Immediate Hazard Profile (GHS Classifications)
| Hazard Type | Signal | Implications for Disposal |
| Skin Corr. 1B | DANGER | Destroys tissue on contact. Full laminate armor (Silver Shield/4H) required; nitrile is insufficient for prolonged exposure. |
| Water Reactive | EUH014 | Reacts violently with water. Never add water to the solid/liquid. Always add the chemical to the aqueous phase. |
| Lachrymator | WARNING | Induces severe respiratory/eye irritation.[1] All operations must occur in a certified fume hood. |
Part 2: The Self-Validating Quenching Protocol
As a Senior Scientist, I insist on a "Quench-then-Dispose" methodology. We do not dispose of reactive acyl chlorides directly into waste drums; we chemically deactivate them first. This transforms a D003 (Reactive) waste into a manageable organic/aqueous stream.
The Mechanism
The goal is to drive the hydrolysis reaction under controlled conditions:
We then neutralize the byproduct:
Step-by-Step Procedure
1. Preparation & PPE
-
Engineering: Fume hood sash at lowest working position.
-
PPE: Neoprene or Silver Shield gloves (over nitrile), chemical splash goggles, lab coat, closed-toe shoes.
-
Vessel: Use a round-bottom flask or wide-mouth beaker sized at 5x the volume of the waste to accommodate frothing.
2. The Ice Slurry Trap (The Heat Sink)
Prepare a slurry of crushed ice and water.
-
Why? The phase change of melting ice (
) absorbs the heat of hydrolysis ( ), preventing the solution from boiling and spraying acid.
3. Controlled Addition (The Critical Step)
-
If Solid: Dissolve the this compound in a minimal amount of inert solvent (e.g., Dichloromethane or Toluene) to create a flowable solution.
-
Action: Add the acid chloride solution dropwise onto the ice slurry with magnetic stirring.
-
Observation: You will see "smoke" (HCl mist). This is normal. If the ice melts too fast or the solution boils, STOP and add more ice.
4. Neutralization & Validation
-
Once addition is complete and the solution is clear (hydrolysis finished), slowly add Saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Hydroxide (NaOH).
-
Caution: NaHCO₃ will generate CO₂ gas (frothing). Add slowly.
-
Validation: Test the pH. It must be between 6 and 9 . If acidic, continue adding base.
Part 3: Operational Workflow (Visualization)
The following diagram illustrates the decision logic for disposing of this compound. This workflow prevents the common error of mixing incompatible waste streams.[2]
Figure 1: Decision matrix for the safe quenching and disposal of reactive acyl chlorides.
Part 4: Regulatory & Waste Stream Management[2][3]
Once quenched, the material is no longer a "reactive" hazard, but it remains a chemical waste.
RCRA Waste Codes (USA)
-
Before Quenching:
-
D002 (Corrosivity): pH < 2.
-
D003 (Reactivity): Reacts violently with water.
-
-
After Quenching:
-
The resulting mixture likely contains the organic solvent (e.g., Toluene/DCM) and the hydrolyzed acid.
-
F-List (Solvent): If halogenated solvents were used (F002).
-
Labeling: "Waste Aqueous/Organic Mixture. Contains: 3-Chloro-2-nitrobenzoic acid, Sodium Chloride."
-
Storage Requirements[4][5][6][7]
-
Segregation: Store away from oxidizers and strong bases until pickup.
-
Container: High-density polyethylene (HDPE) or glass. Do not use metal containers for acidic or corrosive waste.
Part 5: Spill Contingency Plan
If a spill occurs outside the fume hood:
-
Evacuate: The lachrymatory nature will make the area uninhabitable without respiratory protection.
-
Isolate: Close lab doors to prevent vapor spread.
-
Decontamination (Hazmat Team):
-
Wear SCBA (Self-Contained Breathing Apparatus) if vapors are strong.
-
Cover spill with dry lime, sand, or soda ash to absorb and neutralize.
-
Do not spray water directly on the spill (this will disperse HCl gas).
-
Scoop absorbed material into a dry waste container.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19077614, 3-Chloro-4-nitrobenzoyl chloride (Isomer Analog). Retrieved from [Link] Note: While specific isomer data is rare, the hazard profile is consistent across the nitrobenzoyl chloride family.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link] The authoritative source for the "Add Acid to Water" quenching protocol.
-
U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link] Source for D002/D003 classification logic.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
